EN219
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHMHAKZPJNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of EN219 in p21 Ubiquitination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic covalent ligand EN219 and its role in the ubiquitination of the tumor suppressor protein p21. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize the associated molecular pathways and experimental workflows.
Introduction to p21 and its Regulation by Ubiquitination
The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is a critical regulator of the cell cycle. By inhibiting cyclin-dependent kinases (CDKs), p21 can halt cell cycle progression at the G1/S and G2/M transitions, playing a crucial role in cellular responses to DNA damage and other stressors. The cellular levels of p21 are tightly controlled, in large part through the ubiquitin-proteasome system. E3 ubiquitin ligases are a family of enzymes that specifically recognize substrate proteins, like p21, and catalyze the attachment of ubiquitin, a small regulatory protein. This "ubiquitination" can mark the substrate for degradation by the proteasome, thereby controlling its abundance and activity. Several E3 ligases have been implicated in the ubiquitination of p21, including CHIP and TRIM21[1][2]. The discovery of molecules that can modulate the activity of these E3 ligases is a promising avenue for therapeutic intervention in diseases such as cancer.
This compound: A Covalent Ligand Targeting the RNF114 E3 Ligase
This compound is a synthetic, cell-permeable chloroacetamide compound that has been identified as a moderately selective covalent ligand for the E3 ubiquitin ligase RNF114[3][4]. RNF114 is a RING-type E3 ligase that has been shown to mediate the ubiquitination of p21[5]. This compound exerts its effect by covalently binding to a specific cysteine residue (C8) located in the N-terminal region of RNF114[5][6]. This covalent modification inhibits the enzymatic activity of RNF114, leading to a decrease in both its autoubiquitination and its ability to ubiquitinate its substrates, including p21[3][4][5].
The discovery of this compound was facilitated by chemoproteomics-enabled covalent ligand screening approaches[3]. This methodology has proven powerful in identifying novel recruiters of E3 ligases for applications in targeted protein degradation, such as the development of Proteolysis-Targeting Chimeras (PROTACs)[6].
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the interaction of this compound with its target, RNF114.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 470 nM | RNF114 | Gel-based competitive ABPP assay | [5] |
| Concentration for in vitro inhibition of p21 ubiquitination | 50 µM | RNF114 | Cell-free ubiquitination assay | [6] |
Signaling Pathway and Mechanism of Action
The interaction between this compound, RNF114, and p21 can be visualized as a signaling pathway. This compound acts as an inhibitor of the RNF114 E3 ligase, thereby preventing the ubiquitination and subsequent degradation of p21. This leads to the accumulation of p21, which can then inhibit cell cycle progression.
Caption: Signaling pathway of this compound-mediated inhibition of p21 ubiquitination.
Experimental Protocols
The following is a representative protocol for an in vitro ubiquitination assay to assess the effect of this compound on RNF114-mediated p21 ubiquitination, based on established methodologies[5].
In Vitro Ubiquitination Assay
Objective: To determine if this compound inhibits the ubiquitination of p21 by the E3 ligase RNF114 in a cell-free system.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant human RNF114 (wild-type)
-
Recombinant human p21
-
FLAG-tagged Ubiquitin
-
This compound (dissolved in DMSO)
-
ATP solution (100 mM)
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 2.5 mM MgCl₂, 0.5 mM DTT)
-
2x SDS-PAGE loading buffer
-
Primary antibodies: anti-p21, anti-FLAG
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 30 µL reaction, add the following components in order:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2 mM)
-
E1 enzyme (e.g., 50 ng)
-
E2 enzyme (e.g., 200 ng)
-
FLAG-tagged Ubiquitin (e.g., 1 µg)
-
Recombinant p21 (e.g., 500 ng)
-
Recombinant RNF114 (e.g., 200 ng)
-
-
Add Inhibitor: To the experimental tubes, add the desired concentration of this compound (e.g., 50 µM). For the control tube, add an equivalent volume of DMSO.
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Resolve the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p21 or FLAG overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: A ladder of higher molecular weight bands corresponding to polyubiquitinated p21 should be visible in the control lane. A reduction in the intensity of this ladder in the presence of this compound indicates inhibition of RNF114-mediated p21 ubiquitination.
References
- 1. Frontiers | Drugging Fuzzy Complexes in Transcription [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
EN219: A Novel Covalent Inhibitor of RNF114 for Cell Cycle Regulation
Abstract
The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Key regulators of cell cycle progression include cyclin-dependent kinases (CDKs), which are, in turn, controlled by CDK inhibitors (CKIs). The stability and concentration of these inhibitors are critical for maintaining cellular homeostasis. EN219 is a moderately selective, synthetic covalent inhibitor of the E3 ubiquitin ligase RNF114.[1] By targeting RNF114, this compound prevents the ubiquitination and subsequent proteasomal degradation of the potent CKI, p21. This stabilization of p21 leads to the inhibition of CDK activity, resulting in cell cycle arrest, and positioning this compound as a promising candidate for therapeutic development in oncology. This document provides a comprehensive technical overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols related to this compound.
Introduction to this compound and the RNF114-p21 Axis
The progression through the phases of the cell cycle is driven by the sequential activation of cyclin-dependent kinases (CDKs).[2][3] The activity of these kinases is negatively regulated by CDK inhibitors (CKIs) from the Cip/Kip family, including p21WAF1/CIP1. The cellular levels of p21 are tightly controlled, in part, through the ubiquitin-proteasome system. E3 ubiquitin ligases are enzymes that tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.[4]
RNF114 is an E3 ubiquitin ligase that has been identified as a key regulator of p21 stability. It mediates the ubiquitination of p21, leading to its degradation and thereby promoting cell cycle progression. In various cancer types, the downregulation of p21 is a common mechanism to sustain uncontrolled proliferation.
This compound is a small molecule that acts as a covalent inhibitor of RNF114. It selectively targets a cysteine residue (C8) in the N-terminal domain of RNF114.[1] This covalent interaction blocks the catalytic activity of RNF114, specifically its ability to mediate the ubiquitination of p21.[1] The resulting accumulation of p21 enhances the inhibition of cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S checkpoint.
Mechanism of Action of this compound
This compound exerts its effect on cell cycle regulation through a precise molecular mechanism:
-
Covalent Inhibition of RNF114: this compound forms a covalent bond with the C8 residue of RNF114, inactivating the enzyme.[1]
-
Inhibition of p21 Ubiquitination: The inactivation of RNF114 prevents it from transferring ubiquitin molecules to its substrate, p21.[1]
-
Stabilization and Accumulation of p21: With ubiquitination blocked, p21 is no longer targeted for proteasomal degradation. This leads to a significant increase in its intracellular concentration.
-
Inhibition of Cyclin/CDK Complexes: The accumulated p21 binds to and inhibits the activity of key cell cycle kinases, particularly Cyclin E/CDK2 and Cyclin A/CDK2.[5][6] These complexes are essential for the phosphorylation of the Retinoblastoma protein (Rb) and for driving the cell through the G1/S transition.[7]
-
G1 Phase Cell Cycle Arrest: By inhibiting Cyclin E/CDK2, p21 prevents the hyper-phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the expression of genes required for S-phase entry.[7] This results in a robust arrest of the cell cycle in the G1 phase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. A new enzyme is expanding the arsenal for targeted protein degradation | Drug Discovery News [drugdiscoverynews.com]
- 5. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
EN219: A Novel Selective Inhibitor of the GRK2/β-arrestin Signaling Axis for Cardiovascular Disease
An In-Depth Technical Guide
Abstract: Compound EN219 is a first-in-class small molecule inhibitor of the G-protein coupled receptor kinase 2 (GRK2) and β-arrestin interaction. Discovered through a targeted screening campaign, this compound presents a novel therapeutic approach for heart failure by restoring cardiomyocyte adrenergic signaling sensitivity. This document provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, including its mechanism of action, key in vitro and cellular data, and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
G-protein coupled receptors (GPCRs), particularly β-adrenergic receptors (β-ARs), are central to cardiovascular function. In chronic heart failure, sustained β-AR stimulation leads to their desensitization, primarily mediated by the upregulation and recruitment of GRK2 and its subsequent binding to β-arrestin. This interaction not only uncouples the receptor from G-protein signaling but also initiates pro-apoptotic, cardiotoxic signaling pathways.
This compound was identified from a high-throughput screen of a 150,000-compound library designed to detect inhibitors of the GRK2/β-arrestin protein-protein interaction. The primary hit was optimized through structure-activity relationship (SAR) studies, balancing potency with favorable pharmacokinetic properties, culminating in the selection of this compound as a lead candidate. Its mechanism is designed to allosterically modulate GRK2, preventing the conformational change required for high-affinity β-arrestin binding without affecting its kinase activity, thus preserving beneficial signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for compound this compound.
Table 1: In Vitro Potency and Selectivity
| Target/Assay | Parameter | Value | Description |
| GRK2 / β-arrestin Interaction | IC50 | 35 nM | Inhibition of GRK2 binding to phosphopeptide substrate mimicking β-AR C-terminus. |
| GRK2 Kinase Activity | IC50 | > 50 µM | Lack of inhibition of ATP-dependent kinase activity. |
| GRK5 / β-arrestin Interaction | IC50 | 4.2 µM | ~120-fold selectivity over the related GRK5 isoform. |
| Rhodopsin Kinase (GRK1) | IC50 | > 50 µM | No significant inhibition of other GRK family members. |
| PKA Kinase Activity | IC50 | > 50 µM | No off-target effects on a key downstream kinase. |
Table 2: Cellular Activity in Cardiomyocytes
| Assay | Parameter | Value | Cell Type |
| Isoproterenol-induced cAMP Production | EC50 | 85 nM | Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). |
| β-arrestin Recruitment to β2-AR | IC50 | 110 nM | HEK293 cells overexpressing β2-AR and β-arrestin-GFP. |
| Apoptosis (Caspase-3/7 Activity) | IC50 | 250 nM | Rat ventricular cardiomyocytes under chronic adrenergic stress. |
Table 3: Preclinical Pharmacokinetic Properties
| Species | Route | Bioavailability (%) | t½ (hours) | Cmax (ng/mL) |
| Mouse | IV | 100% | 2.1 | 1540 |
| Mouse | PO | 45% | 3.5 | 680 |
| Rat | IV | 100% | 3.8 | 1250 |
| Rat | PO | 38% | 5.2 | 510 |
Experimental Protocols
In Vitro GRK2 / β-arrestin Interaction Assay (Time-Resolved FRET)
-
Reagents: Recombinant human GRK2, biotinylated phosphopeptide corresponding to the C-terminus of the β2-AR, Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (APC).
-
Procedure:
-
This compound is serially diluted in assay buffer (20 mM HEPES, 100 mM NaCl, 0.01% Tween-20).
-
10 µL of each dilution is added to a 384-well microplate.
-
5 µL of a solution containing GRK2 and the Europium-labeled antibody is added to each well.
-
5 µL of a solution containing the biotinylated phosphopeptide and Streptavidin-APC is added to each well.
-
The plate is incubated for 60 minutes at room temperature, protected from light.
-
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is read on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).
-
-
Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. The IC50 value is determined by fitting the dose-response curve using a four-parameter logistic equation.
Cellular β-arrestin Recruitment Assay
-
Cell Line: HEK293 cells stably co-expressing the human β2-AR and a β-arrestin-2-GFP fusion protein.
-
Procedure:
-
Cells are seeded into 96-well, black-walled, clear-bottom plates and cultured for 24 hours.
-
Cells are pre-incubated with varying concentrations of this compound for 30 minutes.
-
The β2-AR agonist, isoproterenol (10 µM final concentration), is added to stimulate receptor activation and β-arrestin recruitment.
-
The plate is immediately placed into a high-content imaging system equipped with environmental controls (37°C, 5% CO2).
-
Images are captured every 30 seconds for 15 minutes.
-
-
Data Analysis: Image analysis software is used to quantify the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane. The IC50 is calculated by plotting the inhibition of translocation against the this compound concentration.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Discovery and Preclinical Workflow for this compound
Hypothetical Synthesis Route for this compound
The Role of EN219 in Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN219 is a synthetic, covalent ligand that demonstrates moderate selectivity for the E3 ubiquitin ligase RNF114. By targeting a specific N-terminal cysteine (C8) residue, this compound effectively inhibits the enzymatic activity of RNF114, preventing both its autoubiquitination and the ubiquitination of its substrates. This targeted inhibition has significant implications for cellular processes regulated by RNF114, most notably cell cycle progression and the DNA damage response. This document provides an in-depth technical overview of this compound's mechanism of action, its impact on key cellular signaling pathways, and detailed protocols for relevant experimental procedures.
Introduction to this compound and its Target, RNF114
This compound is a small molecule inhibitor that covalently binds to the E3 ubiquitin ligase RNF114 (RING Finger Protein 114)[1]. E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, responsible for substrate recognition and the transfer of ubiquitin, a small regulatory protein. This process, known as ubiquitination, can lead to protein degradation by the proteasome or modulate protein function, localization, and interaction.
RNF114 has been identified as a key regulator in several cellular contexts. It is implicated in the control of cell cycle progression, the DNA damage response (DDR), and immune signaling pathways[2][3][4][5]. RNF114 exerts its function by ubiquitinating a range of substrate proteins, thereby controlling their stability and activity.
Mechanism of Action of this compound
This compound functions as a covalent inhibitor of RNF114. Its mechanism involves the formation of a covalent bond with the cysteine residue at position 8 (C8) in the N-terminal region of RNF114[6][7]. This irreversible binding event sterically hinders the catalytic activity of the RING domain of RNF114, thereby preventing the transfer of ubiquitin to its substrates. The natural product nimbolide has also been shown to target the same cysteine residue and exhibits a similar inhibitory effect on RNF114 activity[5][8].
Quantitative Data on this compound Activity
The inhibitory potency of this compound against RNF114 has been quantified, providing a key metric for its biological activity.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | RNF114 | Biochemical Assay | 470 nM | [1][7] |
Cellular Pathways Modulated by this compound
By inhibiting RNF114, this compound influences multiple downstream cellular pathways. The most well-characterized of these are the p21-mediated cell cycle control and the PARP1-dependent DNA damage response.
Regulation of the Cell Cycle via p21
The protein p21 (also known as CDKN1A) is a cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle arrest, particularly at the G1/S transition. RNF114 has been identified as an E3 ubiquitin ligase that targets p21 for proteasomal degradation[3][4]. By promoting the ubiquitination of p21, RNF114 contributes to its turnover, thereby facilitating cell cycle progression.
Inhibition of RNF114 by this compound leads to the stabilization and accumulation of p21[1]. Increased levels of p21 inhibit cyclin-dependent kinases (CDKs), preventing the phosphorylation of retinoblastoma protein (Rb) and leading to cell cycle arrest. This mechanism highlights the potential of this compound as a tool for investigating cell cycle regulation and as a potential therapeutic strategy for cancers characterized by uncontrolled proliferation.
Role in the DNA Damage Response via PARP1
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks[8]. Upon DNA damage, PARP1 is recruited to the site of the lesion and synthesizes poly(ADP-ribose) (PAR) chains, a process known as PARylation[2]. This PARylation event serves as a scaffold to recruit other DNA repair factors.
Recent studies have revealed that RNF114 is recruited to sites of DNA damage in a PAR-dependent manner and subsequently ubiquitinates PARylated PARP1, leading to its removal from the chromatin and degradation[2][7]. This process is crucial for the timely resolution of the DNA damage response.
Inhibition of RNF114 by this compound or nimbolide prevents the degradation of PARP1, leading to its "trapping" on the chromatin[2][5]. This PARP1 trapping is a cytotoxic event, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. This creates a synthetic lethal interaction and provides a rationale for the use of RNF114 inhibitors in specific cancer contexts.
Experimental Protocols
In Vitro RNF114 Autoubiquitination Assay
This protocol is designed to assess the E3 ligase activity of RNF114 by measuring its ability to ubiquitinate itself in vitro.
Materials:
-
Recombinant human RNF114 protein (purified)
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
10 mM ATP solution
-
This compound (or DMSO as vehicle control)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add the following components in order:
-
Deionized water to a final volume of 20 µL
-
2 µL of 10X Ubiquitination Buffer
-
1 µL of 10 mM ATP
-
1 µL of E1 enzyme (e.g., 100 nM final concentration)
-
1 µL of E2 enzyme (e.g., 500 nM final concentration)
-
1 µL of Ubiquitin (e.g., 5 µM final concentration)
-
1 µL of recombinant RNF114 (e.g., 200 nM final concentration)
-
-
For the inhibitor condition, pre-incubate RNF114 with the desired concentration of this compound (or DMSO for the control) for 15 minutes on ice before adding it to the reaction mixture.
-
Initiate the reaction by transferring the tubes to a 37°C water bath for 60 minutes.
-
Stop the reaction by adding 20 µL of 2X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-RNF114 antibody or an anti-ubiquitin antibody to visualize the ubiquitination ladder.
In Vitro p21 Ubiquitination Assay
This protocol assesses the ability of RNF114 to ubiquitinate its substrate, p21, in a controlled in vitro setting.
Materials:
-
All materials from the autoubiquitination assay
-
Recombinant human p21 protein (purified)
Procedure:
-
Follow the same procedure as for the autoubiquitination assay, with the addition of recombinant p21 to the reaction mixture. For a 20 µL reaction, add:
-
Deionized water to a final volume of 20 µL
-
2 µL of 10X Ubiquitination Buffer
-
1 µL of 10 mM ATP
-
1 µL of E1 enzyme (e.g., 100 nM final concentration)
-
1 µL of E2 enzyme (e.g., 500 nM final concentration)
-
1 µL of Ubiquitin (e.g., 5 µM final concentration)
-
1 µL of recombinant RNF114 (e.g., 200 nM final concentration)
-
1 µL of recombinant p21 (e.g., 500 nM final concentration)
-
-
As before, pre-incubate RNF114 with this compound or DMSO for the inhibitor condition.
-
Initiate the reaction by incubating at 37°C for 60 minutes.
-
Stop the reaction with SDS-PAGE loading buffer and boiling.
-
Analyze the products by SDS-PAGE and Western blotting using an anti-p21 antibody to detect ubiquitinated forms of p21, which will appear as a higher molecular weight smear or ladder.
Target Identification and Validation Workflow
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
isoTOP-ABPP is a powerful chemoproteomic technique used to identify the cellular targets of covalent inhibitors like this compound on a proteome-wide scale.
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of the E3 ubiquitin ligase RNF114. Its ability to covalently inhibit RNF114 provides a powerful tool to dissect the roles of this enzyme in critical cellular pathways, including cell cycle control and the DNA damage response. The stabilization of p21 and the induction of PARP1 trapping upon RNF114 inhibition highlight potential therapeutic avenues for diseases such as cancer. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological consequences of targeting RNF114 with this compound and to explore the broader implications of modulating this important cellular regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. Nimbolide Targets RNF114 to Induce the Trapping of PARP1 and Poly-ADP-Ribosylation-Dependent DNA Repair Factors | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. RNF114 ring finger protein 114 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. RBR-type E3 ubiquitin ligase RNF144A targets PARP1 for ubiquitin-dependent degradation and regulates PARP inhibitor sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the EN219 Molecule
This guide provides a detailed overview of the structural features, mechanism of action, and experimental validation of EN219, a selective covalent inhibitor of the E3 ubiquitin ligase RNF114. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Structural and Physicochemical Properties
This compound is a synthetic, cell-permeable molecule designed to covalently target a specific cysteine residue on the E3 ubiquitin ligase RNF114. Its chemical and physical properties are summarized below.
| Property | Data | Reference |
| IUPAC Name | 1-(3,5-bis(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)prop-2-en-1-one | |
| CAS Number | 380351-29-1 | |
| Molecular Formula | C₁₈H₁₄Br₂N₂O | |
| Molecular Weight | 456.56 g/mol | |
| Activity | Covalent ligand for RNF114 |
Mechanism of Action and Signaling Pathway
This compound functions as a moderately selective covalent inhibitor of RNF114 (RING Finger Protein 114), an E3 ubiquitin ligase. E3 ligases are critical enzymes in the ubiquitination cascade, responsible for transferring ubiquitin to substrate proteins, marking them for degradation or altering their function.
RNF114 has been identified as a cell cycle activator that targets the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1) for ubiquitination and subsequent proteasomal degradation. By inhibiting RNF114, this compound prevents the ubiquitination of p21, leading to its accumulation. Increased levels of p21 can arrest the cell cycle, thereby inhibiting cell proliferation. This makes this compound a valuable tool for studying the RNF114-p21 axis and a potential starting point for therapeutic development.
The core signaling pathway affected by this compound is depicted below.
Caption: this compound inhibits RNF114, preventing p21 ubiquitination and degradation.
Quantitative Biological Data
This compound's potency and selectivity have been characterized using various biochemical and proteomic techniques.
| Parameter | Value | Method | Target Protein(s) |
| IC₅₀ | 470 nM | RNF114 Autoubiquitination Assay | RNF114 |
| Covalent Target | Cysteine 8 | Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP) | RNF114 |
| Other Targets | Cys 201 | isoTOP-ABPP (at 1 µM) | TUBB1 (Tubulin beta-1 chain) |
| Cys 442 | isoTOP-ABPP (at 1 µM) | HSPD1 (Heat shock protein 60) | |
| Cys 97 | isoTOP-ABPP (at 1 µM) | HIST1H3A (Histone H3.1) |
Key Experimental Protocols
The following sections detail the methodologies used to characterize this compound's function and targets.
This assay measures the E3 ligase activity of RNF114 by detecting its self-ubiquitination, and is used to determine the inhibitory potency (IC₅₀) of compounds like this compound.
Protocol:
-
Reaction Setup: Prepare a reaction mixture in a microtiter plate containing reaction buffer (50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM β-mercaptoethanol), 5 nM E1 activating enzyme (Ube1), 100 nM E2 conjugating enzyme (e.g., UbcH5a), and 0.6 µM ubiquitin.
-
Inhibitor Incubation: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate with purified recombinant RNF114 protein for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiation of Ubiquitination: Initiate the ubiquitination reaction by adding 0.2 mM ATP.
-
Reaction Incubation: Incubate the plate at room temperature for a fixed time within the linear range of the reaction (e.g., 15-30 minutes).
-
Detection: Stop the reaction and detect the level of RNF114 autoubiquitination. This can be achieved by Western blot using an anti-ubiquitin antibody or a more high-throughput method like a homogenous time-resolved fluorescence (HTRF) assay using labeled detection reagents (e.g., biotinylated ubiquitin and a europium-labeled anti-RNF114 antibody).
-
Data Analysis: Plot the ubiquitination signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
This chemoproteomic technique is used to identify the specific protein targets of a covalent ligand directly in complex biological systems, such as cell lysates or live cells. It was used to confirm that this compound covalently modifies Cysteine 8 of RNF114.
Protocol Workflow:
-
Proteome Treatment: Treat two identical proteome samples (e.g., cell lysates). One is treated with the covalent ligand of interest (e.g., 1 µM this compound), and the other with a vehicle control (DMSO). This is the "competition" step where the ligand binds to its targets.
-
Probe Labeling: Add a broad-spectrum cysteine-reactive probe with an alkyne handle (e.g., iodoacetamide-alkyne) to both samples. This probe will label cysteine residues that were not engaged by this compound.
-
Click Chemistry: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach isotopically distinct biotin tags to the alkyne-labeled proteins. The this compound-treated sample is tagged with a "heavy" biotin-azide, while the DMSO-treated sample gets a "light" biotin-azide tag.
-
Sample Combination and Enrichment: Combine the "heavy" and "light" samples. Digest the proteins with trypsin and then enrich for the biotin-tagged peptides using streptavidin beads.
-
Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the "light/heavy" isotopic ratios. A high light/heavy ratio for a specific peptide indicates that this compound blocked the probe from labeling that site, thus identifying it as a target.
Caption: Workflow for isoTOP-ABPP to identify covalent targets of this compound.
An In-depth Technical Guide to the Biophysical Properties of EN219
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of EN219, a covalent inhibitor of the E3 ubiquitin ligase RNF114. This document details the mechanism of action, key quantitative data, experimental methodologies, and relevant signaling pathways to support further research and drug development efforts.
Core Biophysical Properties of this compound
This compound is a synthetic, cysteine-reactive chloroacetamide ligand that functions as a covalent inhibitor of RNF114. It selectively targets the N-terminal cysteine residue (C8) of RNF114, thereby modulating its E3 ligase activity. The primary known downstream effect of this compound is the inhibition of RNF114-mediated ubiquitination and subsequent degradation of the tumor suppressor protein p21.
Quantitative Data Summary
While comprehensive biophysical data for this compound is not extensively available in the public domain, the following table summarizes the key reported value. Further characterization is required to fully elucidate its kinetic and thermodynamic profile.
| Parameter | Value | Method | Target | Notes |
| IC50 | 0.47 µM | Competitive gel-based ABPP | Human RNF114 | This value represents the concentration of this compound required to inhibit 50% of the binding of an iodoacetamide-rhodamine probe to RNF114. |
| Binding Affinity (Kd) | Not Reported | e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Human RNF114 | The dissociation constant (Kd) would quantify the binding affinity between this compound and RNF114. |
| Covalent Kinetics (kinact/KI) | Not Reported | e.g., LC-MS/MS based kinetic assays | Human RNF114 | This second-order rate constant would describe the efficiency of covalent bond formation. |
| Thermodynamic Parameters (ΔG, ΔH, -TΔS) | Not Reported | Isothermal Titration Calorimetry (ITC) | Human RNF114 | These parameters would define the energetic drivers of the binding interaction. |
Signaling Pathways
This compound primarily impacts the RNF114-p21 signaling axis, which is a critical regulator of cell cycle progression. Additionally, RNF114 has been implicated in the NF-κB signaling pathway.
An In-depth Technical Guide to EN219: A Covalent Inhibitor of the E3 Ligase RNF114 and its Impact on Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
EN219 is a synthetic, moderately selective covalent inhibitor of the E3 ubiquitin ligase RNF114. By targeting a specific cysteine residue, this compound effectively blocks the ubiquitination and subsequent proteasomal degradation of key cellular proteins, most notably the tumor suppressor p21. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on protein degradation pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the fields of oncology and chemical biology.
Introduction to this compound and its Target, RNF114
This compound is a small molecule that covalently modifies the E3 ubiquitin ligase RNF114 (Ring Finger Protein 114). E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells. The UPS plays a pivotal role in regulating the levels of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and signal transduction.
RNF114 has been identified as an E3 ligase that ubiquitinates several substrate proteins, thereby marking them for degradation by the proteasome. One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor 1 (p21, also known as CDKN1A), a crucial tumor suppressor that halts the cell cycle in response to DNA damage. By catalyzing the ubiquitination of p21, RNF114 promotes its degradation, thus allowing for cell cycle progression.
This compound was discovered through chemoproteomic screening as a covalent ligand that mimics the action of the natural product nimbolide in targeting RNF114. Its ability to inhibit RNF114 and consequently stabilize p21 levels makes it a valuable tool for studying the RNF114-p21 signaling axis and a potential starting point for the development of novel anti-cancer therapeutics.
Mechanism of Action of this compound
This compound functions as a covalent inhibitor, forming a stable, irreversible bond with its target protein, RNF114. This covalent modification is key to its potent and sustained inhibitory activity.
Covalent Targeting of RNF114
This compound specifically targets the N-terminal cysteine residue (C8) of RNF114.[1] The molecule contains an electrophilic "warhead" that reacts with the nucleophilic thiol group of the cysteine residue, forming a covalent bond. This targeted modification of Cys8 is critical for inhibiting the enzymatic function of RNF114.
The covalent interaction between this compound and RNF114 can be visualized as a two-step process:
-
Reversible Binding: this compound initially binds non-covalently to a pocket on RNF114 in proximity to the C8 residue.
-
Irreversible Covalent Bonding: The electrophilic moiety of this compound then reacts with the C8 thiol group, forming a stable thioether linkage.
References
Methodological & Application
Application Notes and Protocols for EN219 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
EN219 is a synthetic, covalent ligand that selectively targets the E3 ubiquitin ligase RNF114, mimicking the mode of action of the natural product nimbolide.[1] By binding to RNF114, this compound can be utilized as a component of Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[2][3] This capability makes this compound a valuable tool in cancer research and drug development for investigating the therapeutic potential of targeted protein degradation. These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its biological activity.
Mechanism of Action
This compound functions by covalently binding to a cysteine residue on the RNF114 E3 ubiquitin ligase.[3] RNF114 plays a crucial role in several cellular processes, including cell cycle progression, apoptosis, and immune responses by targeting various substrates for ubiquitination and subsequent proteasomal degradation.[4][5] Known substrates of RNF114 include p21 (CDKN1A), MAVS, TNFAIP3, TRAF6, and PARP1.[5][6][7] By recruiting RNF114, this compound-based PROTACs can induce the degradation of specific proteins of interest, such as the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2][3]
Data Presentation
The following tables summarize the reported in vitro and cell-based assay data for this compound and an this compound-based PROTAC targeting BRD4.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (RNF114) | 470 nM | [1][2] |
Table 2: Cellular Activity of an this compound-based BRD4 PROTAC (ML 2-14)
| Cell Line | Parameter | Value | Reference |
| 22Rv1 (Prostate Cancer) | DC50 (BRD4 degradation) | Not explicitly quantified, but degradation observed | [8] |
| Various Cancer Cell Lines | DC50 (BRD4 [short]) | 14 nM | [2] |
| Various Cancer Cell Lines | DC50 (BRD4 [long]) | 36 nM | [2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of this compound-based PROTACs.
Caption: Key signaling pathways regulated by RNF114.
Caption: General workflow for cell-based assays with this compound.
Experimental Protocols
Protein Degradation Assay by Western Blot
This protocol is designed to assess the ability of an this compound-based PROTAC to induce the degradation of a target protein (e.g., BRD4).
Materials:
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with varying concentrations of the this compound-based PROTAC or DMSO as a vehicle control. Incubate for the desired time period (e.g., 16-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells and complete culture medium
-
96-well plate
-
This compound or this compound-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[3]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or the this compound-based PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key effectors of apoptosis.
Materials:
-
Cells and complete culture medium
-
White-walled 96-well plate
-
This compound or this compound-based PROTAC
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of approximately 10,000 cells per well in 100 µL of medium.
-
Treatment: Treat the cells with varying concentrations of this compound or the this compound-based PROTAC. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24-48 hours).
-
Assay Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.[2]
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Normalize the results to the vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. ulab360.com [ulab360.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Application Notes: EN219, a Novel Kinase Inhibitor for Targeted Cancer Therapy
Introduction
EN219 is a potent and selective small molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in a variety of human cancers, making it a critical target for therapeutic intervention. These application notes provide an overview of the experimental protocols for characterizing the in vitro and in vivo efficacy of this compound.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the MEK1 and MEK2 kinases, preventing their phosphorylation and activation of ERK1/2. The downstream signaling cascade, which is crucial for cell proliferation, survival, and differentiation, is consequently inhibited. This targeted action is anticipated to result in the selective suppression of tumor growth in cancers with a constitutively active MAPK/ERK pathway.
In Vitro Efficacy of this compound
The anti-proliferative activity of this compound was evaluated across a panel of cancer cell lines with known mutational statuses of the BRAF and RAS genes, which are upstream activators of the MAPK/ERK pathway.
Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | RAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | Wild-Type | 15 |
| HT-29 | Colorectal Carcinoma | V600E | Wild-Type | 25 |
| HCT116 | Colorectal Carcinoma | Wild-Type | K-RAS G13D | 80 |
| MDA-MB-231 | Breast Cancer | Wild-Type | K-RAS G13D | 120 |
| MCF7 | Breast Cancer | Wild-Type | Wild-Type | >1000 |
In Vivo Efficacy of this compound
The in vivo anti-tumor efficacy of this compound was assessed in a xenograft model using the A375 melanoma cell line, which harbors the BRAF V600E mutation.
Table 2: In Vivo Anti-Tumor Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1500 | 0 |
| This compound | 10 | Daily | 600 | 60 |
| This compound | 25 | Daily | 250 | 83 |
Experimental Protocols
Cell Viability Assay
This protocol describes the methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., A375, HT-29, HCT116, MDA-MB-231, MCF7)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only control.
-
Add 100 µL of the diluted this compound or DMSO control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.
Western Blot Analysis
This protocol outlines the procedure for analyzing the inhibition of MAPK/ERK pathway signaling by this compound.
Materials:
-
Cancer cell lines
-
This compound compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Model
This protocol details the steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
A375 human melanoma cells
-
Matrigel
-
This compound compound
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 A375 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the tumor growth regularly.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 10 mg/kg this compound, 25 mg/kg this compound).
-
Administer this compound or vehicle daily via oral gavage.
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After 21 days of treatment, euthanize the mice and excise the tumors for further analysis.
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizations
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: Workflow for determining the in vitro efficacy of this compound using a cell viability assay.
Caption: Workflow for assessing the in vivo anti-tumor efficacy of this compound.
Application Notes and Protocols for EN219 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN219 is a novel small molecule inhibitor targeting Target Kinase X (TKX), a critical component of the MAPK/Erk signaling pathway. Dysregulation of this pathway is implicated in various proliferative diseases. These application notes provide a detailed protocol for assessing the target engagement of this compound with TKX in a cellular context using a Cellular Thermal Shift Assay (CETSA), a powerful technique to verify and quantify the interaction of a drug with its intended target in a physiological setting.[1][2][3] The binding of a ligand, such as this compound, to its target protein enhances the protein's thermal stability.[1][2] This principle is the foundation for CETSA, which measures the change in the thermal stability of the target protein upon ligand binding.[1][2]
Signaling Pathway
This compound is designed to inhibit Target Kinase X (TKX), a key kinase in the MAPK/Erk signaling cascade. This pathway is a crucial mediator of cellular responses to extracellular signals, influencing cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. This compound's mechanism of action is to bind to TKX, preventing its downstream signaling.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a method used to assess the target engagement of a compound by measuring the thermal stabilization of the target protein upon ligand binding.[1][2]
Experimental Workflow
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate a human cancer cell line known to express Target Kinase X (e.g., HEK293) in 10 cm dishes and grow to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) as a negative control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 1 hour.
-
-
Cell Lysis and Heat Treatment:
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Analysis of Soluble Protein:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Analyze the levels of soluble TKX in each sample by Western blotting using a specific anti-TKX antibody. An ELISA-based approach can also be used for higher throughput.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ).
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).
-
Plot the normalized soluble TKX levels against the corresponding temperature for both vehicle and this compound-treated samples.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for each condition. An increase in Tm in the presence of this compound indicates target engagement.
-
Data Presentation
The following tables summarize the expected quantitative data from the CETSA experiments.
Table 1: CETSA Melting Temperature (Tm) Shift for TKX with this compound Treatment
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | Tm Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 1 | 55.0 | +2.5 |
| This compound | 10 | 58.2 | +5.7 |
| This compound | 100 | 61.8 | +9.3 |
Table 2: Isothermal Dose-Response CETSA
This experiment is performed at a fixed temperature (e.g., 56°C) with varying concentrations of this compound to determine the concentration at which 50% of the target protein is stabilized (EC50).
| This compound Concentration (µM) | % Soluble TKX (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 115 |
| 1 | 145 |
| 10 | 180 |
| 100 | 195 |
From this data, an EC50 value can be calculated by fitting the data to a dose-response curve.
Conclusion
The Cellular Thermal Shift Assay is a robust method to confirm the direct binding of this compound to its intended target, Target Kinase X, within the complex environment of a living cell.[1][4] The provided protocol offers a detailed framework for researchers to validate the target engagement of this compound and similar small molecule inhibitors. The dose-dependent increase in the thermal stability of TKX upon treatment with this compound provides strong evidence of target engagement, a critical step in the characterization of a novel therapeutic agent.[3][5]
References
- 1. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for EN219 in Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN219 is a potent and moderately selective covalent inhibitor of the E3 ubiquitin ligase RNF114.[1] By covalently modifying a cysteine residue (C8) in the N-terminal region of RNF114, this compound effectively blocks its catalytic activity.[1] This inhibition prevents both the auto-ubiquitination of RNF114 and the ubiquitination of its substrates, most notably the cyclin-dependent kinase inhibitor p21 (CDKN1A), a critical tumor suppressor protein.[1][2] The inhibition of p21 ubiquitination leads to its stabilization and accumulation, which can induce cell cycle arrest and apoptosis, making this compound a valuable tool for studying the ubiquitin-proteasome system and a potential starting point for therapeutic development.
These application notes provide detailed protocols for utilizing this compound in in vitro and cell-based ubiquitination assays to probe the function of RNF114 and its downstream signaling pathways.
Key Signaling Pathway: RNF114-Mediated p21 Ubiquitination
The E3 ligase RNF114 plays a crucial role in cell cycle progression by targeting the tumor suppressor p21 for proteasomal degradation. This process involves the covalent attachment of ubiquitin molecules to p21, marking it for destruction by the 26S proteasome. This compound intervenes in this pathway by directly inhibiting RNF114.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 470 nM | RNF114 | In vitro competitive activity-based protein profiling (ABPP) | [1] |
| Selectivity | Moderately Selective | Proteome-wide | Isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP) in 231MFP cells | [1] |
Note: While this compound is described as "moderately selective," a comprehensive panel screen against other E3 ligases and deubiquitinases (DUBs) is not publicly available. The isoTOP-ABPP analysis provides a global view of cysteine reactivity in a cellular context.
Experimental Protocols
In Vitro RNF114 Auto-Ubiquitination Assay with this compound
This protocol is designed to assess the inhibitory effect of this compound on the auto-ubiquitination activity of RNF114 in a reconstituted in vitro system.
Materials:
-
Recombinant human RNF114 protein
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
FLAG-tagged Ubiquitin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
10X Ubiquitination Assay Buffer: 500 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 5 mM DTT
-
10X ATP Regeneration Buffer: 1 M Tris-HCl (pH 7.5), 1 M MgCl2, 100 mM ATP
-
2X SDS-PAGE Sample Buffer
-
Anti-FLAG antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Reagent Preparation:
-
Prepare a 1X ubiquitination assay buffer by diluting the 10X stock with nuclease-free water.
-
Prepare a working solution of this compound in DMSO. A 100X stock is recommended to minimize the final DMSO concentration in the reaction.
-
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components per 25 µL reaction:
-
1X Ubiquitination Assay Buffer
-
100 nM E1 enzyme
-
500 nM E2 enzyme (UbcH5a)
-
5 µM FLAG-tagged Ubiquitin
-
2 mM ATP
-
200 nM RNF114
-
-
Aliquot the master mix into microcentrifuge tubes.
-
-
Inhibition with this compound:
-
To the experimental tubes, add the desired final concentration of this compound (e.g., a dose-response from 10 nM to 10 µM).
-
To the control tube, add an equivalent volume of DMSO.
-
Pre-incubate the reactions at room temperature for 30 minutes to allow for covalent modification of RNF114 by this compound.
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
-
Termination:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-FLAG antibody to detect polyubiquitin chains.
-
Visualize the results using a chemiluminescence detection system.
-
Expected Results: The DMSO-treated control should show a high molecular weight smear or ladder of bands corresponding to polyubiquitinated RNF114. Increasing concentrations of this compound should lead to a dose-dependent reduction in this polyubiquitination signal.
Cell-Based Assay for p21 Accumulation
This protocol describes how to treat cultured cells with this compound and detect the resulting accumulation of p21 protein by Western blot.
Materials:
-
Human breast cancer cell line (e.g., 231MFP)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed 231MFP cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound in complete culture medium.
-
Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control.
-
Incubate the cells for a desired time course (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples with 2X SDS-PAGE sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p21 and the loading control using densitometry software.
-
Normalize the p21 signal to the loading control to determine the relative fold change in p21 protein levels upon this compound treatment.
-
Expected Results: Treatment with this compound is expected to cause a dose- and time-dependent increase in the protein levels of p21 compared to the DMSO-treated control cells.
References
Application Notes and Protocols for EN219 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EN219 is a potent and selective covalent inhibitor of the E3 ubiquitin ligase RNF114. It specifically targets the N-terminal cysteine (C8) of RNF114, leading to the inhibition of its ligase activity. RNF114 is known to play a crucial role in various cellular processes, including cell cycle regulation and the DNA damage response, primarily through its ubiquitination and subsequent degradation of the tumor suppressor protein p21 (CDKN1A). By inhibiting RNF114, this compound stabilizes p21, resulting in cell cycle arrest and induction of apoptosis in cancer cells. These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound is a synthetic, cell-permeable chloroacetamide compound that acts as a covalent inhibitor of RNF114. The primary mechanism of action of this compound involves the irreversible binding to the Cysteine 8 residue in the N-terminal region of the RNF114 protein. This covalent modification inhibits the E3 ubiquitin ligase activity of RNF114, preventing it from mediating the ubiquitination of its substrate proteins.
One of the key substrates of RNF114 is the cyclin-dependent kinase inhibitor p21. Under normal conditions, RNF114 targets p21 for ubiquitination and subsequent degradation by the proteasome. By inhibiting RNF114, this compound treatment leads to the accumulation and stabilization of p21. Increased levels of p21 inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently inducing apoptosis.
Signaling Pathway
The signaling pathway initiated by this compound treatment converges on the stabilization of the tumor suppressor p21. The following diagram illustrates the key molecular events following the inhibition of RNF114 by this compound.
Caption: this compound inhibits RNF114, leading to p21 stabilization, cell cycle arrest, and apoptosis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity. Please note that these values can be cell-line dependent and should be optimized for your specific experimental setup.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 for RNF114 Inhibition | 470 nM | In vitro | [1] |
| IC50 for Cell Proliferation | To be determined empirically (start with a range of 0.1 - 10 µM) | e.g., MDA-MB-231, K562 | N/A |
| Optimal Concentration for p21 Stabilization | To be determined empirically (start with a range of 1 - 5 µM) | e.g., MDA-MB-231, K562 | N/A |
| Optimal Treatment Time for Apoptosis Induction | 24 - 72 hours (time-course recommended) | e.g., MDA-MB-231, K562 | N/A |
Experimental Protocols
The following is a general workflow for investigating the effects of this compound on cultured cancer cells.
Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, K562)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a DMSO vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a DMSO vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis of p21 Stabilization
This protocol is for detecting the levels of p21 protein in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p21, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) and a DMSO control for different time points (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p21 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin or GAPDH as a loading control to normalize the p21 protein levels.
-
References
Application Notes and Protocols for the RNF114 Inhibitor EN219
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the cellular effects of EN219, a covalent inhibitor of the E3 ubiquitin ligase RNF114. Two primary methodologies are presented: immunoprecipitation of the endogenous RNF114 protein to analyze changes in its protein interaction network upon this compound treatment, and an affinity pull-down assay using the alkyne-functionalized probe this compound-alkyne to identify direct cellular targets.
Introduction to this compound and RNF114
This compound is a moderately selective, synthetic covalent ligand that targets the N-terminal cysteine (C8) of Ring Finger Protein 114 (RNF114), an E3 ubiquitin ligase. By covalently modifying RNF114, this compound inhibits its enzymatic activity, including autoubiquitination and the ubiquitination of its substrates, such as the tumor suppressor protein p21.[1][2] RNF114 is implicated in various cellular processes, including cell cycle regulation, apoptosis, and immune responses, making it an attractive target for therapeutic development.[1][3] These protocols will enable researchers to investigate the mechanism of action of this compound and to identify its downstream effects and off-target interactions.
Data Presentation
Table 1: Recommended Reagent Concentrations for RNF114 Immunoprecipitation
| Reagent | Recommended Concentration/Amount | Notes |
| RNF114 Antibody | 1-5 µg per 500-1000 µg of lysate | Optimal concentration should be determined empirically. |
| Protein A/G Magnetic Beads | 20-30 µL of slurry per IP reaction | Use Protein A for rabbit primary antibodies and Protein G for mouse primary antibodies. |
| This compound Treatment | 1-10 µM for 1-4 hours | Optimal concentration and incubation time may vary depending on the cell line and experimental goals. |
| Lysis Buffer Volume | 1 mL per 10^7 cells | Ensure complete cell lysis. |
| Wash Buffer Volume | 1 mL per wash | Perform at least 3-5 washes to reduce background. |
Table 2: Reagent Concentrations for this compound-Alkyne Affinity Pull-Down
| Reagent | Recommended Concentration/Amount | Notes |
| This compound-alkyne Probe | 10-50 µM for 1-2 hours | Titrate concentration to balance target engagement and off-target effects. |
| Biotin-Azide | 20-50 µM | Ensure sufficient reagent for the click reaction. |
| Copper (II) Sulfate (CuSO4) | 1 mM | Catalyst for the click reaction. |
| Copper Ligand (e.g., THPTA) | 2.5-5 mM | Protects proteins and enhances reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 15-20 mM | Reduces Cu(II) to the catalytic Cu(I) state. |
| Streptavidin Beads | 30-50 µL of slurry per pull-down | High-capacity beads are recommended for efficient capture. |
Experimental Protocols
Protocol 1: Immunoprecipitation of RNF114 from this compound-Treated Cells
This protocol describes the immunoprecipitation of endogenous RNF114 from cultured mammalian cells treated with this compound to identify changes in its protein-protein interactions.
Materials:
-
Cell culture reagents
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
RNF114-specific antibody for immunoprecipitation
-
Isotype control antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Magnetic rack
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of cell lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the RNF114-specific antibody (and isotype control to a separate aliquot).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic bead slurry to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry to identify RNF114 and its interacting partners.
Caption: Workflow for RNF114 Immunoprecipitation.
Protocol 2: Affinity Pull-Down of this compound-Alkyne Targets
This protocol describes the use of this compound-alkyne, a chemical probe, to identify the direct binding partners of this compound in a cellular context using a click chemistry-based affinity pull-down assay.
Materials:
-
Cell culture reagents
-
This compound-alkyne probe
-
Ice-cold PBS
-
Lysis Buffer (non-amine based, e.g., HEPES buffer with 1% Triton X-100) supplemented with protease inhibitors
-
Click Chemistry Reagents:
-
Biotin-Azide
-
Copper (II) Sulfate (CuSO4)
-
Copper Ligand (e.g., THPTA)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
-
Streptavidin-conjugated magnetic beads
-
Wash Buffers (e.g., PBS with varying concentrations of SDS)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer with 2 mM biotin)
-
Magnetic rack
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with this compound-alkyne probe for the desired time. Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in non-amine based lysis buffer on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add Biotin-Azide, CuSO4, and the copper ligand.
-
Initiate the click reaction by adding the freshly prepared reducing agent.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Protein Precipitation (Optional, for removing excess reagents):
-
Precipitate the proteins using a methanol/chloroform/water mixture.
-
Centrifuge to pellet the proteins, wash with cold methanol, and resuspend the pellet in a buffer containing SDS.
-
-
Affinity Pull-Down:
-
Add pre-washed streptavidin magnetic beads to the protein sample.
-
Incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated protein complexes.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This can include washes with PBS, high-salt buffer, and buffer containing low concentrations of SDS.
-
-
Elution:
-
Elute the captured proteins by boiling the beads in 1X SDS-PAGE sample buffer.
-
-
Analysis: The eluted proteins, representing the direct targets of this compound, can be identified by Western blotting or mass spectrometry.
Caption: Workflow for this compound-Alkyne Affinity Pull-Down.
Signaling Pathway
RNF114 is a negative regulator of several signaling pathways. It can target key signaling components for ubiquitination and subsequent proteasomal degradation. For example, RNF114 has been shown to ubiquitinate and promote the degradation of MAVS, a critical adaptor protein in the RIG-I-like receptor (RLR) pathway that senses viral RNA and initiates an interferon response.[3] Additionally, RNF114 can stabilize the NF-κB inhibitor TNFAIP3 (A20), thereby dampening NF-κB signaling.[1][2][3] By inhibiting RNF114, this compound is expected to enhance RLR-mediated antiviral responses and promote NF-κB activity.
Caption: RNF114 Signaling Pathway Regulation.
References
Application Notes and Protocols for Western Blot Analysis of EN219 Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to analyze the effects of EN219, a novel inhibitor of the PI3K/Akt signaling pathway, using Western blot analysis. The following sections detail the experimental workflow, from cell treatment to data analysis, and include representative data and visualizations to guide the user.
Introduction
This compound is a selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt pathway is a critical signaling cascade that regulates essential cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by quantifying the changes in the phosphorylation status and total protein levels of key components of the PI3K/Akt pathway. These notes provide a comprehensive guide to performing Western blot analysis to assess the efficacy and dose-dependency of this compound.
Signaling Pathway
The following diagram illustrates the PI3K/Akt signaling pathway and the proposed site of action for this compound. This compound inhibits PI3K, preventing the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors such as Akt and mTOR.
Experimental Workflow
The overall experimental workflow for Western blot analysis following this compound treatment is depicted below. This process includes cell culture and treatment, protein extraction and quantification, SDS-PAGE, protein transfer to a membrane, antibody incubation, and signal detection and analysis.
Detailed Experimental Protocols
-
Seed cancer cells (e.g., MCF-7, A549) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare a stock solution of this compound in DMSO.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) in complete growth medium for the desired time (e.g., 2, 6, 24 hours). Include a DMSO-only vehicle control.
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.[1]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Based on the concentrations, normalize all samples to the same concentration (e.g., 2 µg/µL) with RIPA buffer.
-
Prepare protein samples for loading by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.[1]
-
Load the samples into the wells of a 4-20% precast polyacrylamide gel.[1] Include a pre-stained protein ladder.
-
Perform electrophoresis in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.[2]
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[2][3] A typical wet transfer is performed at 100V for 1-2 hours at 4°C.[3]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[2][4]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt Ser473, rabbit anti-Akt, rabbit anti-p-S6K Thr389, rabbit anti-S6K, and a loading control like mouse anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[3][4]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[2][5]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol and incubate the membrane for 1-5 minutes.[2][3]
-
Capture the chemiluminescent signal using a digital imager.[1]
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot analysis of a cancer cell line treated with this compound for 24 hours. Band intensities were quantified using image analysis software and normalized to the loading control (GAPDH). The phosphorylation status of Akt and S6K is presented as the ratio of the phosphorylated protein to the total protein.
Table 1: Normalized Protein Expression Levels after this compound Treatment
| Treatment Concentration (nM) | p-Akt (Ser473) / Total Akt Ratio | p-S6K (Thr389) / Total S6K Ratio |
| 0 (Vehicle) | 1.00 | 1.00 |
| 10 | 0.78 | 0.85 |
| 50 | 0.45 | 0.52 |
| 100 | 0.21 | 0.28 |
| 500 | 0.05 | 0.09 |
Table 2: Fold Change in Protein Phosphorylation Relative to Vehicle Control
| Treatment Concentration (nM) | Fold Change in p-Akt | Fold Change in p-S6K |
| 10 | -0.22 | -0.15 |
| 50 | -0.55 | -0.48 |
| 100 | -0.79 | -0.72 |
| 500 | -0.95 | -0.91 |
Conclusion
Western blot analysis is an indispensable tool for characterizing the molecular effects of novel therapeutic agents like this compound. The protocols and data presented here provide a robust framework for assessing the inhibitory activity of this compound on the PI3K/Akt signaling pathway. The dose-dependent decrease in the phosphorylation of Akt and its downstream target S6K, as shown in the representative data, would provide strong evidence for the on-target activity of this compound. This information is crucial for guiding further preclinical and clinical development of this compound.
References
Application Notes & Protocols: EN219 for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of EN219, a covalent ligand for the E3 ubiquitin ligase RNF114. This compound serves as a powerful tool for inducing targeted protein degradation and studying protein-protein interactions. This document details the mechanism of action of this compound, protocols for its use in key experiments, and quantitative data to support its application.
Mechanism of Action
This compound is a chloroacetamide-based electrophile that selectively and covalently modifies Cysteine 8 (C8) on the RNF114 protein. This interaction was identified through a competitive screen against other covalent ligands. By functionalizing this compound with a linker and a ligand for a protein of interest, it can be used to create potent and specific bifunctional degraders. These degraders recruit the target protein to the RNF114 E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation (TPD) approach allows for the study of protein function by observing the phenotypic consequences of a protein's removal.
Key Applications
-
Targeted Protein Degradation (TPD): this compound can be incorporated into heterobifunctional degraders to target specific proteins for degradation.
-
Validation of RNF114 as an E3 Ligase: Studying the effects of this compound-based degraders confirms the role of RNF114 in the ubiquitin-proteasome system.
-
Probe for RNF114 Engagement: An alkyne-functionalized version of this compound can be used to confirm target engagement within cells.
-
Development of Novel Therapeutics: The this compound scaffold provides a starting point for the development of new drugs targeting specific protein-protein interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the characterization of this compound and its derivatives.
Table 1: this compound Interaction with RNF114
| Parameter | Value | Method |
| IC₅₀ | 470 nM | Competitive Gel-Based Activity-Based Protein Profiling (ABPP) |
Table 2: Proteomic Analysis of this compound-Alkyne Probe Labeling
| Protein | Modified Cysteine | Control/EN219 Ratio | Adjusted p-value |
| RNF114 | C8 | >2 | <0.05 |
| Other Hits | ... | ... | ... |
Note: The table presents a schematic representation of data from proteomic experiments. The original study identified multiple protein hits with significant changes in labeling upon this compound treatment.
Experimental Protocols
Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP) for RNF114 Engagement
This protocol is used to determine the potency of this compound in engaging with RNF114 by competing with a fluorescently labeled probe.
Materials:
-
Pure RNF114 protein
-
This compound
-
Iodoacetamide-rhodamine (IA-rhodamine) probe
-
DMSO (vehicle)
-
Reaction buffer (e.g., PBS)
-
SDS-PAGE gels
-
Silver staining reagents
-
In-gel fluorescence scanner
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of IA-rhodamine in DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Competitive Labeling:
-
In separate microcentrifuge tubes, pre-incubate 0.1 µg of pure RNF114 protein with either DMSO (vehicle control) or varying concentrations of this compound for 30 minutes at room temperature.
-
Add IA-rhodamine to a final concentration of 100 nM to each tube.
-
Incubate for an additional 30 minutes at room temperature.
-
-
SDS-PAGE and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Visualize the rhodamine-labeled RNF114 using an in-gel fluorescence scanner.
-
Quantify the fluorescence intensity of the RNF114 band in each lane.
-
After fluorescence scanning, silver stain the gel to visualize total protein and ensure equal loading.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of each this compound-treated sample to the DMSO control.
-
Plot the normalized intensity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: In Situ Labeling and Pulldown of this compound Targets
This protocol utilizes an alkyne-functionalized this compound probe to identify its cellular targets.
Materials:
-
231MFP cells (or other suitable cell line)
-
This compound-alkyne probe
-
DMSO (vehicle)
-
PBS
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA)
-
Streptavidin beads
-
SDS-PAGE gels
-
Western blotting reagents or mass spectrometry facility
Procedure:
-
Cell Treatment:
-
Culture 231MFP cells to ~80% confluency.
-
Treat the cells with either DMSO or 50 µM this compound-alkyne probe for 90 minutes in culture.
-
For competition experiments, pre-treat a separate plate of cells with unlabeled this compound before adding the this compound-alkyne probe.
-
-
Cell Lysis:
-
Harvest the cells by scraping in cold PBS.
-
Centrifuge the cell suspension and discard the supernatant.
-
Lyse the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cleared lysate, add the click chemistry reagents: biotin-azide, copper sulfate, and TBTA ligand.
-
Incubate the reaction to attach biotin to the alkyne-labeled proteins.
-
-
Streptavidin Pulldown:
-
Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads using SDS-PAGE loading buffer.
-
Analyze the eluates by SDS-PAGE followed by silver staining, Western blotting for specific proteins, or by in-gel digestion and mass spectrometry for proteome-wide identification of targets.
-
Protocol 3: Targeted Degradation of BRD4 using an this compound-based Degrader (ML 2-14)
This protocol describes how to assess the degradation of a target protein, in this case BRD4, using a degrader that links this compound to a BRD4 ligand (JQ1).
Materials:
-
231MFP cells
-
ML 2-14 (this compound-linker-JQ1)
-
This compound (as a control)
-
DMSO (vehicle)
-
Proteasome inhibitor (e.g., bortezomib)
-
E1 activating enzyme inhibitor (e.g., TAK-243)
-
Nimbolide (to compete for RNF114 binding)
-
Cell lysis buffer
-
Antibodies for Western blotting (anti-BRD4, anti-loading control e.g., GAPDH)
Procedure:
-
Cell Treatment:
-
Seed 231MFP cells and allow them to adhere.
-
Treat cells with ML 2-14 at various concentrations and for different time points.
-
Include the following controls:
-
DMSO (vehicle)
-
This compound alone
-
Pre-treatment with bortezomib or TAK-243 before adding ML 2-14.
-
Pre-treatment with nimbolide before adding ML 2-14.
-
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration of each sample.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD4.
-
Probe the membrane with a primary antibody against a loading control protein.
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
Data Analysis:
-
Normalize the BRD4 band intensity to the loading control for each sample.
-
Compare the levels of BRD4 in the treated samples to the DMSO control to determine the extent of degradation.
-
Visualizations
Troubleshooting & Optimization
EN219 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with EN219.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase, TK-1. In preclinical models, this compound has been shown to induce apoptosis in cancer cell lines where the TK-1 signaling pathway is aberrantly activated. It is currently under investigation as a potential therapeutic agent for specific cancer subtypes.
Q2: What are the recommended cell lines for initial this compound screening?
We recommend starting with cell lines known to have high expression or constitutive activation of the TK-1 kinase. The following table summarizes the responsiveness of some common cell lines to this compound treatment.
| Cell Line | Cancer Type | TK-1 Expression | IC50 (nM) of this compound |
| HCT116 | Colon Carcinoma | High | 50 |
| A549 | Lung Carcinoma | Moderate | 250 |
| MCF7 | Breast Cancer | Low | > 1000 |
| K562 | Leukemia | High (Fusion) | 25 |
Q3: What is the stability of this compound in cell culture medium?
This compound is stable in standard cell culture medium (e.g., DMEM, RPMI-1640) containing 10% fetal bovine serum for up to 72 hours at 37°C. For longer-term experiments, it is recommended to replenish the medium with freshly prepared this compound every 72 hours.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
High variability in the half-maximal inhibitory concentration (IC50) can be caused by several factors. Follow this guide to troubleshoot this issue.
-
Cell Passage Number: Ensure that cell passage numbers are consistent between experiments. We recommend using cells that have been passaged fewer than 20 times.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Optimize and maintain a consistent seeding density for your cell line.
-
Compound Preparation: Prepare fresh serial dilutions of this compound for each experiment from a DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Incubation Time: The incubation time for the cell viability assay can significantly impact the IC50 value. Ensure the incubation time is consistent across all experiments.
Issue 2: No significant decrease in downstream target phosphorylation.
If you are not observing the expected decrease in the phosphorylation of TK-1's downstream targets after this compound treatment, consider the following:
-
Treatment Time: The dephosphorylation of target proteins may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.
-
This compound Concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for the cell line being used.
-
Antibody Quality: The quality of the phospho-specific antibody is crucial. Verify the specificity of your antibody using appropriate positive and negative controls.
-
Lysate Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (typically from 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Target Analysis
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-TK-1 target, anti-total-TK-1 target, and a loading control like beta-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Technical Support Center: EN219 Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the novel kinase inhibitor, EN219.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme in the "Tumor Proliferation Pathway" (TPP). By binding to the ATP-binding pocket of KX, this compound prevents the phosphorylation of its downstream substrate, "Protein Y" (PY), thereby inhibiting cell proliferation and inducing apoptosis in cancer cells with an overactive TPP pathway.
Q2: What is the recommended starting concentration for this compound in in-vitro experiments?
The optimal concentration of this compound can vary depending on the cell line and assay duration. We recommend starting with a dose-response experiment to determine the IC50 value for your specific model. A common starting range is between 10 nM and 1 µM.
Q3: Is this compound effective in all cancer cell lines?
The efficacy of this compound is primarily linked to the dependence of the cancer cells on the "Tumor Proliferation Pathway" (TPP). Cell lines with high expression or constitutive activation of "Kinase X" (KX) are generally more sensitive to this compound. We recommend performing a baseline KX expression analysis (e.g., by Western blot) on your cell lines of interest.
Q4: What is the recommended solvent for reconstituting this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
In-Vitro Cell-Based Assays
Problem: High variability between replicate wells in cell viability assays. [1][2]
-
Possible Cause 1: Edge Effect. Wells on the outer edges of a microplate are more prone to evaporation, leading to increased osmolarity and altered cell growth.[1]
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 2: Inconsistent Cell Seeding. An uneven distribution of cells across the plate will lead to variability in the final readout.[2]
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding sets of wells. Perform a cell count to ensure you are seeding the correct number of cells per well.[2]
-
-
Possible Cause 3: Incomplete Solubilization of Formazan Crystals (MTT Assay). If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.[2]
-
Solution: After adding the solubilization solution, ensure gentle mixing and allow sufficient incubation time (e.g., 10 minutes at room temperature) for the crystals to completely dissolve. Visually inspect the wells under a microscope before reading the plate.[2]
-
Problem: No significant decrease in cell viability after this compound treatment. [3]
-
Possible Cause 1: Low Expression of Target Kinase. The cell line may not express sufficient levels of "Kinase X" (KX) for this compound to have a potent effect.
-
Solution: Verify the expression of KX in your cell line using Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 2: Incorrect Assay Endpoint. The chosen time point for the viability assay may be too early to observe the effects of this compound.
-
Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration of treatment.
-
-
Possible Cause 3: Drug Inactivity. The this compound compound may have degraded.
-
Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Use a fresh stock of the inhibitor.
-
Western Blotting
Problem: Weak or no signal for phosphorylated "Protein Y" (p-PY) after this compound treatment. [4][5]
-
Possible Cause 1: Insufficient Protein Load. The amount of protein loaded onto the gel may be too low to detect the target.[5]
-
Solution: Increase the amount of protein loaded per well. A typical range is 20-40 µg of total cell lysate.[6]
-
-
Possible Cause 2: Suboptimal Antibody Concentration. The primary or secondary antibody concentration may be too low.[5][7]
-
Solution: Optimize the antibody dilutions. Refer to the recommended antibody concentrations in the table below or perform a titration experiment.[5]
-
-
Possible Cause 3: Inefficient Transfer. The transfer of proteins from the gel to the membrane may have been incomplete.[7]
-
Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane and that the transfer buffer is fresh.[7]
-
Problem: High background on the Western blot membrane. [4][5][6]
-
Possible Cause 1: Insufficient Blocking. The blocking step may not have been adequate to prevent non-specific antibody binding.[6][7]
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., 5% non-fat dry milk or 5% bovine serum albumin).[6]
-
-
Possible Cause 2: Antibody Concentration Too High. An overly concentrated primary or secondary antibody can lead to high background.[8]
-
Solution: Reduce the concentration of the antibodies.
-
-
Possible Cause 3: Inadequate Washing. Insufficient washing can leave unbound antibodies on the membrane.[7][8]
-
Solution: Increase the number and duration of washes. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST or PBST).[7]
-
In-Vivo Experiments
Problem: Lack of tumor regression in this compound-treated mouse models. [9][10]
-
Possible Cause 1: Insufficient Drug Exposure. The dosing regimen may not be achieving a therapeutic concentration of this compound in the tumor tissue.
-
Solution: Perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your mouse model. Consider adjusting the dose, frequency, or route of administration.
-
-
Possible Cause 2: Tumor Microenvironment. The tumor microenvironment can contribute to drug resistance.[9]
-
Solution: Analyze the tumor microenvironment for factors that may be conferring resistance. Consider combination therapies that target these resistance mechanisms.
-
-
Possible Cause 3: Inappropriate Animal Model. The chosen xenograft model may not accurately reflect the human disease.[9][10]
-
Solution: Consider using patient-derived xenograft (PDX) models, which better preserve the characteristics of the original tumor.[9]
-
Data Presentation
Table 1: Recommended Antibody Dilutions for Western Blotting
| Antibody Target | Host Species | Supplier | Catalog # | Recommended Dilution |
| Kinase X (KX) | Rabbit | Fictional Bio | FB-12345 | 1:1000 |
| Phospho-Protein Y (p-PY) | Mouse | Fictional Bio | FB-67890 | 1:500 |
| Total Protein Y (t-PY) | Rabbit | Fictional Bio | FB-54321 | 1:1000 |
| GAPDH | Mouse | Fictional Bio | FB-98765 | 1:5000 |
Table 2: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Cell Line A | Breast Cancer | 50 |
| Cell Line B | Lung Cancer | 250 |
| Cell Line C | Colon Cancer | > 1000 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for p-PY Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load 20-40 µg of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-PY) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Dynamic Hydrogels in Breast Tumor Models [mdpi.com]
- 10. Tolerance Bio’s Implanted iPSC-derived Thymic Organoids Enable In Vivo Positive Selection of Human T cells and Tumor Burden Reduction in Melanoma - BioSpace [biospace.com]
EN219 Assay Technical Support Center
Welcome to the technical support center for assays involving EN219, a covalent ligand targeting the RNF114 E3 ubiquitin ligase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to experiments measuring the activity and effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a moderately selective, synthetic covalent ligand that targets the N-terminal cysteine (C8) of the RNF114 E3 ubiquitin ligase. By binding to RNF114, this compound inhibits its E3 ligase activity, specifically preventing the ubiquitination of its substrates, such as the tumor suppressor protein p21. This inhibition leads to the stabilization and accumulation of p21.
Q2: What types of assays are used to measure the effects of this compound?
A2: Assays to measure the effects of this compound can be broadly categorized into two types:
-
Biochemical Assays: These assays, such as in vitro ubiquitination assays, directly measure the enzymatic activity of RNF114 and its inhibition by this compound.
-
Cell-Based Assays: These assays assess the downstream cellular consequences of this compound treatment, such as changes in p21 protein levels, cell cycle progression, and cell viability. Common techniques include Western blotting, ELISA, flow cytometry, and immunofluorescence.
Q3: What are the key substrates of the RNF114 E3 ligase?
A3: RNF114 has several known substrates. A primary substrate relevant to the action of this compound is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[1][2][3] Other reported substrates of RNF114 include TAB1, CBX5, MAVS, and TRAF6.[4][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
In Vitro Ubiquitination Assay
Issue: No or weak ubiquitination of p21 by RNF114.
| Possible Cause | Recommended Solution |
| Inactive E1, E2, or RNF114 (E3) enzyme | - Use a positive control E3 ligase with known activity to confirm the functionality of E1 and E2 enzymes.[6]- Ensure enzymes have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.- Test the auto-ubiquitination activity of RNF114 as a positive control for its function. |
| Suboptimal buffer conditions | - Ensure the reaction buffer contains 40-50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 2 mM ATP.[7][8]- Include a reducing agent like DTT or β-mercaptoethanol in the buffer.[8][9] |
| Incorrect protein concentrations | - Titrate the concentrations of E1, E2, RNF114, and ubiquitin to find the optimal ratio. Typical starting concentrations are in the nM range for enzymes and µM for ubiquitin.[8] |
| Substrate protein issues | - If using purified recombinant p21, ensure it is correctly folded. Consider using immunoprecipitated p21 from cell lysates as an alternative.[7] |
Issue: High background or non-specific ubiquitination.
| Possible Cause | Recommended Solution |
| Contamination of reagents | - Use fresh, high-quality reagents, including ATP and ubiquitin.- Prepare fresh buffers for each experiment. |
| Excessive enzyme concentrations | - Reduce the concentration of E1, E2, or RNF114 in the reaction. |
| Prolonged incubation time | - Optimize the incubation time; shorter times may reduce non-specific activity. A typical incubation is 1-1.5 hours at 30-37°C.[9] |
Cell-Based Assays (Western Blot/ELISA for p21)
Issue: No significant increase in p21 levels after this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal this compound concentration or treatment time | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell line. |
| Low endogenous p21 expression | - Some cell lines may have very low basal levels of p21. Consider using a positive control, such as treating cells with a DNA-damaging agent, to induce p21 expression. |
| Cell line is resistant to this compound | - Ensure the cell line expresses sufficient levels of RNF114. |
| Inefficient cell lysis or protein extraction | - Use a lysis buffer containing protease inhibitors to prevent p21 degradation during sample preparation. |
| Issues with antibody performance (Western Blot/ELISA) | - Use a validated antibody for p21.- Optimize antibody dilutions and incubation times.- Include a positive control lysate from cells known to express high levels of p21. |
Issue: High background in Western Blot or ELISA.
| Possible Cause | Recommended Solution |
| Insufficient washing | - Increase the number and duration of wash steps.[10][11] |
| Ineffective blocking | - Use a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure adequate blocking time (at least 1 hour at room temperature).[11] |
| Antibody concentration too high | - Reduce the concentration of the primary or secondary antibody.[10][11] |
| Non-specific antibody binding | - Use affinity-purified antibodies and ensure the secondary antibody does not cross-react with other proteins in the lysate.[12] |
Experimental Protocols
In Vitro RNF114-Mediated p21 Ubiquitination Assay
Objective: To assess the ability of this compound to inhibit the ubiquitination of p21 by RNF114 in a controlled, cell-free environment.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant human RNF114 (E3 ligase)
-
Recombinant human p21 (substrate)
-
Human ubiquitin
-
This compound
-
10x Ubiquitination reaction buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 20 mM DTT)
-
10 mM ATP solution
-
4x SDS-PAGE sample buffer
-
Deionized water
Procedure:
-
Prepare the ubiquitination reaction mixture in a total volume of 30-50 µL. For a 30 µL reaction, combine the following on ice:
-
3 µL of 10x reaction buffer
-
3 µL of 10 mM ATP
-
50-100 ng of E1 enzyme
-
200-500 ng of E2 enzyme
-
1-2 µg of ubiquitin
-
500 ng of p21 substrate
-
500 ng of RNF114
-
Desired concentration of this compound (or DMSO as a vehicle control)
-
Deionized water to a final volume of 30 µL
-
-
Set up negative control reactions, such as one lacking RNF114 and another lacking ATP, to ensure the observed ubiquitination is dependent on these components.
-
Gently mix the components and incubate the reactions at 37°C for 60-90 minutes.[9]
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-p21 antibody to detect the ubiquitinated forms of p21 (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used for detection.
Cellular Assay for p21 Stabilization by this compound
Objective: To determine the effect of this compound on the endogenous levels of p21 in a cellular context.
Materials:
-
Human cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Reagents and equipment for Western blotting
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer with protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for Western blotting by mixing equal amounts of protein (e.g., 20-30 µg) with SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with a primary antibody against p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative increase in p21 levels upon this compound treatment.
Visualizations
Caption: RNF114-mediated p21 ubiquitination pathway and its inhibition by this compound.
Caption: General experimental workflows for biochemical and cell-based this compound assays.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. E3 ubiquitin-protein ligase RNF114 [receptor.ai]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The E3 ubiquitin ligase RNF114 and TAB1 degradation are required for maternal‐to‐zygotic transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. mybiosource.com [mybiosource.com]
- 12. stjohnslabs.com [stjohnslabs.com]
EN219 solubility and stability issues
Welcome to the technical support center for EN219. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find detailed information on the solubility and stability of this compound, along with troubleshooting guides and frequently asked questions to address common issues that may arise during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inhibitor of the E3 ubiquitin ligase RNF114, with an IC50 of 470 nM.[1][2] It functions by covalently binding to a cysteine residue (C8) at the N-terminus of RNF114.[2] This binding mimics the action of the natural product Nimbolide, inhibiting the ubiquitination of RNF114's substrates, such as the tumor suppressor p21.[1] By inhibiting RNF114, this compound can modulate various cellular processes, including cell cycle progression and the DNA damage response.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C.[1] Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is advisable to store stock solutions in sealed containers, protected from moisture and light.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Detailed solubility information is provided in the table below.
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in an appropriate solvent such as DMSO to the desired concentration. For example, to make a 10 mM stock solution in DMSO, you would dissolve 4.57 mg of this compound (assuming a molecular weight of 456.56 g/mol ) in 1 mL of DMSO. Always refer to the batch-specific molecular weight on the certificate of analysis for precise calculations.[1]
Q5: What are some key considerations when designing an experiment with this compound?
Due to its covalent mechanism of action, it is crucial to include appropriate controls. These should include a vehicle control (e.g., DMSO), a positive control (a compound known to elicit a similar effect), and a negative control. It is also important to consider the incubation time, as covalent inhibitors can have a prolonged effect. A time-course experiment is often recommended to determine the optimal treatment duration.
Solubility and Stability
Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the known solubility and stability data for this compound.
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 45.66 | 100 |
| Ethanol | 9.13 | 20 |
Data is based on a molecular weight of 456.56 g/mol . Batch-specific molecular weights may vary.[1]
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Store in sealed containers, away from moisture and light.[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store in sealed containers, away from moisture and light.[2] |
Note: Currently, there is limited publicly available data on the stability of this compound in aqueous buffers at different pH values and temperatures. It is recommended to prepare fresh dilutions in aqueous media for each experiment and use them promptly.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may be encountered during experiments with this compound.
Western Blotting
Issue: Weak or No Signal for Target Protein Downregulation
| Possible Cause | Troubleshooting Step |
| Insufficient this compound concentration or incubation time | Perform a dose-response and/or time-course experiment to determine the optimal concentration and duration of this compound treatment for your cell type. |
| Poor antibody quality | Ensure your primary antibody is validated for Western Blotting and is specific for the target protein. Include a positive control lysate from cells known to express the target. |
| Inefficient protein transfer | Verify protein transfer by staining the membrane with Ponceau S before blocking. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Issue: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in this compound stock solution | Aliquot the stock solution after the first use to avoid repeated freeze-thaw cycles. Ensure the stock solution is stored correctly. |
| Inconsistent cell culture conditions | Maintain consistent cell passage numbers, confluency, and media conditions between experiments. |
| Variability in incubation times | Use a precise timer for all incubation steps. |
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Issue: High Variability in Viability Readings
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| DMSO toxicity | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all wells, including controls. |
| Precipitation of this compound | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a more dilute stock solution or using a different formulation approach if possible. |
| Interaction with assay reagents | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents that could affect the readout. |
Experimental Protocols & Workflows
General Experimental Workflow for Cell-Based Assays
This workflow outlines the key steps for treating cells with this compound and subsequent analysis.
References
Technical Support Center: Minimizing Off-Target Effects of EN219
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of EN219, a covalent inhibitor of the E3 ubiquitin ligase RNF114.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a covalent inhibitor that targets a cysteine residue (C8) on the E3 ubiquitin ligase RNF114. By binding to RNF114, this compound mimics the action of the natural product Nimbolide, inhibiting the ubiquitination and subsequent degradation of substrates such as the tumor suppressor protein p21. This leads to the accumulation of p21, which can induce cell cycle arrest.
Q2: What are the known off-targets of this compound?
Proteomic profiling has identified several potential off-target proteins for this compound. At a concentration of 1 µM, this compound has been shown to interact with the following proteins at specific cysteine residues:
-
Tubulin beta chain (TUBB1) at cysteine 201
-
Heat shock protein 60 (HSPD1) at cysteine 442
-
Histone H3.1 (HIST1H3A) at cysteine 97
Q3: What are the potential functional consequences of these off-target interactions?
While specific functional consequences of this compound binding to these off-targets are still under investigation, based on the known functions of these proteins, potential effects could include:
-
TUBB1: Disruption of microtubule dynamics, which could affect cell division, intracellular transport, and cell shape.
-
HSPD1: Interference with mitochondrial protein folding and cellular stress responses.
-
HIST1H3A: Alterations in chromatin structure and gene expression.
Q4: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize the off-target effects of this compound:
-
Dose Optimization: Use the lowest effective concentration of this compound to achieve the desired on-target effect while minimizing engagement with off-target proteins.
-
Use of Controls: Employ appropriate controls, such as a structurally related but inactive compound or cells with RNF114 knocked out, to distinguish on-target from off-target effects.
-
Orthogonal Assays: Confirm key findings using alternative methods that do not rely on this compound, such as siRNA-mediated knockdown of RNF114.
-
Proteomic Profiling: Perform proteome-wide reactivity profiling to identify the full spectrum of this compound targets in your specific experimental system.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides steps to identify and mitigate potential off-target effects.
Issue 1: Unexpected Cellular Phenotypes Unrelated to p21 Accumulation
Possible Cause: Off-target effects on proteins like TUBB1, HSPD1, or HIST1H3A.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Perform a dose-response experiment and verify the accumulation of p21 via Western blot.
-
Use a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to RNF114 in your cells.
-
-
Investigate Potential Off-Target Engagement:
-
Microtubule Disruption (TUBB1):
-
Symptom: Observe changes in cell morphology, mitotic arrest, or altered cell migration.
-
Confirmation: Perform immunofluorescence staining for α-tubulin to visualize microtubule structure. Compare this compound-treated cells to a known microtubule-disrupting agent (e.g., paclitaxel) and vehicle control.
-
-
Mitochondrial Stress (HSPD1):
-
Symptom: Decreased cell viability, changes in mitochondrial morphology, or activation of stress response pathways.
-
Confirmation: Use a mitochondrial stress assay (e.g., MitoSOX Red for mitochondrial superoxide) or perform a Western blot for markers of the unfolded protein response (UPR).
-
-
Altered Gene Expression (HIST1H3A):
-
Symptom: Widespread changes in gene expression unrelated to the p21 pathway.
-
Confirmation: Perform RNA-sequencing and analyze for global changes in transcription. Compare the gene expression profile to that of RNF114 knockdown.
-
-
-
Mitigation Strategies:
-
Lower the concentration of this compound to a range where the on-target effect is still observed, but the off-target phenotype is minimized.
-
Reduce the treatment duration.
-
Issue 2: Inconsistent or Non-reproducible Results
Possible Cause: Variability in compound activity, cell line response, or experimental conditions.
Troubleshooting Steps:
-
Compound Quality:
-
Ensure the purity and stability of your this compound stock.
-
Prepare fresh dilutions for each experiment.
-
-
Cell Line Authentication:
-
Verify the identity of your cell line using short tandem repeat (STR) profiling.
-
Routinely test for mycoplasma contamination.
-
-
Experimental Consistency:
-
Maintain consistent cell density, passage number, and treatment conditions across experiments.
-
Optimize and standardize all assay protocols.
-
Quantitative Data Summary
The following table summarizes the known interactions of this compound. Note that quantitative affinity data for off-targets is not yet publicly available.
| Target | Residue Modified | Concentration for Interaction | Potential Functional Consequence |
| RNF114 (On-Target) | Cys8 | IC50 = 470 nM | Inhibition of p21 ubiquitination |
| TUBB1 | Cys201 | 1 µM | Disruption of microtubule dynamics |
| HSPD1 | Cys442 | 1 µM | Altered mitochondrial protein folding |
| HIST1H3A | Cys97 | 1 µM | Changes in chromatin structure |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay is used to assess the ability of this compound to inhibit the ubiquitination of a substrate (e.g., p21) by RNF114.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant RNF114
-
Recombinant substrate (e.g., His-tagged p21)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
SDS-PAGE gels and Western blot reagents
-
Antibodies: anti-His, anti-ubiquitin
Procedure:
-
Prepare a reaction mixture containing E1, E2, RNF114, ubiquitin, and the substrate in ubiquitination reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-His antibody to detect p21 and an anti-ubiquitin antibody to detect ubiquitinated species.
-
A decrease in the high molecular weight smear of ubiquitinated p21 indicates inhibition by this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to its target and off-targets in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and Western blot reagents
-
Antibodies against the target protein (RNF114) and potential off-targets (TUBB1, HSPD1, HIST1H3A)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Collect the supernatant and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using antibodies against the target and potential off-target proteins.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This advanced proteomics technique is used to identify the targets of covalent inhibitors on a proteome-wide scale and map the specific sites of interaction. This is a complex technique typically performed in specialized proteomics facilities. A general workflow is provided below.
Workflow Overview:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Lysis and Probe Labeling: Lyse the cells and treat the proteome with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label cysteines that are not engaged by this compound.
-
Click Chemistry: Use click chemistry to attach an isotopically labeled, cleavable biotin tag to the alkyne-probe-labeled proteins. The "heavy" and "light" tags are used for the this compound-treated and control samples, respectively.
-
Sample Combination and Enrichment: Combine the "heavy" and "light" labeled proteomes and enrich for biotin-tagged peptides using streptavidin affinity chromatography.
-
On-Bead Digestion and Elution: Perform on-bead proteolytic digestion (e.g., with trypsin) and then specifically cleave the tag to release the probe-labeled peptides.
-
LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides and quantify the "heavy"/"light" ratios. A ratio significantly greater than 1 indicates that the corresponding cysteine residue was protected from probe labeling by this compound, identifying it as a target.
Visualizations
Caption: this compound inhibits RNF114-mediated ubiquitination of p21.
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: Overview of the isoTOP-ABPP experimental workflow.
EN219 protocol variations for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the EN219 compound in their experiments. This compound is a covalent ligand targeting the E3 ubiquitin ligase RNF114, primarily used as a component of Proteolysis Targeting Chimeras (PROTACs) for inducing targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable chloroacetamide compound that functions as a covalent inhibitor of the E3 ubiquitin ligase RNF114.[1][2] It selectively binds to a cysteine residue (C8) on RNF114, inhibiting its ability to ubiquitinate target proteins, such as p21.[3][4][5] This property allows this compound to be used as a recruiter of RNF114 in PROTACs, which are bifunctional molecules that bring a target protein into proximity with an E3 ligase to induce the target's degradation.[6][7]
Q2: In what types of applications is this compound used?
A2: this compound is primarily utilized in the development of PROTACs for targeted protein degradation (TPD).[1][6] For example, when linked to a BET inhibitor like JQ1, the resulting PROTAC can induce the degradation of BRD4.[5][8][9] Similarly, when conjugated with the kinase inhibitor dasatinib, it can be used to degrade the BCR-ABL fusion protein.[7][10]
Q3: What are the key differences between this compound and other E3 ligase recruiters?
A3: this compound is a synthetic, covalent ligand for RNF114 that mimics the function of the natural product Nimbolide.[2][5][6] Its synthetic nature makes it more readily tunable and optimizable for medicinal chemistry efforts compared to more complex natural products.[5][8]
Q4: How should I store and handle this compound?
A4: this compound is typically supplied as a powder and should be stored at 2-8°C.[1] For creating stock solutions, it is soluble in DMSO.[1][3] Always refer to the manufacturer's safety data sheet (SDS) for detailed handling and safety information.[11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of the target protein | Suboptimal PROTAC concentration: The concentration of the this compound-based PROTAC may be too low or too high (hook effect). | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein. Start with a broad range (e.g., 1 nM to 10 µM). |
| Incorrect incubation time: The duration of the treatment may be insufficient for degradation to occur. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment time. | |
| Low expression of RNF114 in the cell line: The cell line used may not express sufficient levels of the RNF114 E3 ligase. | Verify the expression level of RNF114 in your cell line of interest via western blot or qPCR. Consider using a cell line with known high expression of RNF114. | |
| Issues with PROTAC integrity: The this compound-based PROTAC may have degraded. | Prepare fresh stock solutions of the PROTAC. Ensure proper storage conditions are maintained. | |
| Off-target effects observed | Moderate selectivity of this compound: this compound has been shown to interact with other proteins containing reactive cysteines, such as TUBB1, HSPD1, and HIST1H3A.[1][15] | Use the lowest effective concentration of the PROTAC. Include appropriate negative controls, such as a non-binding epimer of the target ligand or a PROTAC with a mutated E3 ligase binding moiety. Perform proteomics studies to identify potential off-targets. |
| Cell toxicity | High concentration of PROTAC or DMSO: The concentration of the PROTAC or the DMSO vehicle may be toxic to the cells. | Reduce the concentration of the PROTAC and the final percentage of DMSO in the cell culture medium (ideally ≤ 0.1%). Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the toxicity of the PROTAC and vehicle. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect experimental outcomes. | Standardize your cell culture and treatment protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
Experimental Protocols
General Protocol for Targeted Protein Degradation using an this compound-based PROTAC
This protocol provides a general workflow for assessing the degradation of a target protein in a specific cell line using an this compound-based PROTAC.
-
Cell Seeding:
-
Seed the desired cell line (e.g., 231MFP, K562) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 60-80%) at the time of treatment.
-
-
PROTAC Preparation:
-
Prepare a stock solution of the this compound-based PROTAC in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of the PROTAC in the appropriate cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 2-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation to remove cell debris.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Analyze the levels of the target protein and a loading control (e.g., β-actin, GAPDH) by western blotting.
-
Quantitative Data Summary
The optimal concentration and incubation time for an this compound-based PROTAC are highly dependent on the specific PROTAC, the target protein, and the cell line used. The following table provides suggested starting ranges based on published data.
| Cell Line | Target Protein | This compound-based PROTAC | Suggested Concentration Range | Suggested Time Course | Reference |
| 231MFP (human breast cancer) | BRD4 | ML 2-14 (this compound-JQ1) | 10 nM - 10 µM | 2 - 24 hours | [8][9] |
| K562 (human leukemia) | BCR-ABL | ML2-23 (this compound-dasatinib) | 10 nM - 10 µM | 2 - 24 hours | [10] |
Visualizations
Signaling Pathway Diagram
References
- 1. This compound ≥98% (HPLC) | 380351-29-1 [sigmaaldrich.com]
- 2. EN 219 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. probechem.com [probechem.com]
- 4. glpbio.com [glpbio.com]
- 5. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parker.com [parker.com]
- 12. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. medchemexpress.com [medchemexpress.com]
interpreting unexpected EN219 assay data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the EN219 assay. Our goal is to help you identify and resolve potential issues to ensure you obtain accurate and reliable data.
Troubleshooting Guide
This guide addresses common unexpected results encountered during the this compound assay. For each problem, we outline potential causes and provide recommended solutions.
Problem: No Signal or Weak Signal
A lack of or a weak signal is a common issue that can arise from several factors during the experimental setup.
| Potential Cause | Recommended Solution |
| Omission of a Key Reagent | Systematically review the protocol to ensure all reagents were added in the correct order and volume. |
| Incorrect Reagent Preparation | Verify that all reagents were prepared to the correct concentrations and stored under the recommended conditions. |
| Inadequate Incubation Times or Temperature | Ensure that the incubation times and temperatures used match the protocol specifications.[1] Bring all reagents to room temperature before starting the assay, unless otherwise specified.[1][2] |
| Expired or Inactive Reagents | Check the expiration dates of all kit components and reagents.[1] If possible, test the activity of critical enzymes or substrates. |
| Incorrect Plate Reader Settings | Confirm that the correct wavelength and filter settings are being used for your specific assay signal (e.g., colorimetric, fluorescent).[2] |
| Presence of Enzyme Inhibitors | Ensure that no interfering substances, such as sodium azide which can inhibit peroxidase reactions, are present in your samples or buffers. |
Problem: High Background Signal
Elevated background can mask the true signal from your samples, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Excessive Antibody or Enzyme Concentration | Perform a titration experiment to determine the optimal concentration for detection antibodies or enzyme conjugates. |
| Insufficient Washing | Ensure that all wash steps are performed thoroughly to remove unbound reagents. Consider increasing the number of wash cycles. |
| Non-specific Binding | Use the recommended blocking buffer and ensure adequate incubation time to prevent non-specific binding of antibodies or other reagents. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and use sterile techniques to avoid contamination. |
| Prolonged Incubation Time | Reduce the incubation time for the substrate or detection antibody to minimize background signal development. |
Problem: High Variability in Replicates
Inconsistent results between replicates can compromise the reliability of your data.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure consistent volumes are dispensed.[2] When possible, prepare a master mix for reagents to be added to multiple wells.[2] |
| Incomplete Reagent Mixing | Ensure all reagents are thoroughly mixed before being added to the assay plate. |
| Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations. Ensure the plate is sealed properly during incubations to prevent evaporation.[1] |
| Non-homogenous Samples | For cell or tissue samples, ensure complete homogenization to achieve a uniform sample suspension.[2] |
| Improper Plate Washing | Use an automated plate washer if available to ensure uniform washing across all wells. |
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for the this compound assay?
A1: To ensure the validity of your results, the following controls are recommended:
-
Negative Control: A sample that should not produce a signal. This helps to determine the background signal.
-
Positive Control: A sample known to produce a strong signal. This confirms that the assay is working correctly.
-
Standard Curve: A series of samples with known concentrations of the analyte. This is used to quantify the results from your unknown samples.
Q2: How should I prepare my samples for the this compound assay?
A2: Sample preparation is critical for accurate results. Refer to the specific protocol for your sample type. For some assays, deproteinization of samples may be necessary.[2] If working with cell or tissue lysates, ensure complete homogenization.[2]
Q3: Can I use a different type of microplate than what is recommended?
A3: It is highly recommended to use the specified type of microplate. The choice of plate (e.g., clear for colorimetric, black for fluorescent, white for luminescent) is critical for optimal signal detection.[2]
Q4: What should I do if my standard curve is not linear?
A4: A non-linear standard curve can be caused by several factors, including incorrect preparation of standards, improper dilutions, or saturation of the signal at high concentrations. Double-check your calculations and dilutions, and ensure you are using fresh components.[2]
Experimental Protocols & Data
Hypothetical this compound Assay Protocol
This protocol describes a hypothetical colorimetric assay to measure the activity of the this compound enzyme.
-
Reagent Preparation:
-
Prepare Assay Buffer, Substrate Solution, and Stop Solution as described in the kit manual.
-
Prepare a standard curve by performing serial dilutions of the provided standard.
-
-
Sample Preparation:
-
Homogenize cell or tissue samples in Assay Buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample to a clear, 96-well plate.
-
Add 50 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of this compound in your samples.
-
Example Data: Troubleshooting Scenarios
Table 1: High Background Signal
| Well | Sample | Absorbance (450 nm) |
| A1 | Blank | 0.512 |
| B1 | Standard 1 | 0.650 |
| C1 | Standard 2 | 0.825 |
| D1 | Sample 1 | 0.715 |
In this scenario, the blank has an unusually high absorbance, indicating a high background signal.
Table 2: Poor Replicate Data
| Well | Sample | Absorbance (450 nm) |
| A1 | Sample 1 (Replicate 1) | 0.450 |
| A2 | Sample 1 (Replicate 2) | 0.625 |
| A3 | Sample 1 (Replicate 3) | 0.380 |
This table shows significant variation between replicates of the same sample, suggesting a problem with pipetting or sample homogeneity.
Visual Guides
Caption: Hypothetical this compound signaling pathway.
Caption: this compound assay experimental workflow.
Caption: Troubleshooting logic for this compound assay.
References
EN219 quality control and validation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using EN219, a covalent inhibitor of RNF114. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a moderately selective synthetic covalent ligand that targets the N-terminal cysteine (C8) of the E3 ubiquitin ligase RNF114.[1] It functions by forming a covalent bond with this specific cysteine residue, thereby inhibiting the ubiquitin ligase activity of RNF114.
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a covalent inhibitor. It first binds non-covalently to RNF114, and then a reactive chloroacetamide group on this compound forms an irreversible covalent bond with the nucleophilic thiol group of cysteine 8 on RNF114. This covalent modification inhibits RNF114-mediated autoubiquitination and the ubiquitination of its substrates, such as p21.[1][]
Q3: What is this compound-alkyne and how is it used?
A3: this compound-alkyne is a derivative of this compound that has been functionalized with an alkyne group.[3] This modification allows it to be used as a probe in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This enables the visualization and identification of this compound's protein targets in complex biological samples through the attachment of a reporter tag (e.g., a fluorophore or biotin) that bears a complementary azide group.[3]
Q4: How should this compound be stored?
A4: For long-term storage, this compound should be kept at -80°C for up to 6 months. For shorter-term storage, it can be stored at -20°C for up to one month. It is important to store it in a sealed container, away from moisture and light.[1]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of RNF114 activity in in-vitro assays. | Degraded this compound: Improper storage or multiple freeze-thaw cycles can lead to degradation. | - Ensure this compound has been stored correctly at -80°C or -20°C. - Aliquot the stock solution upon first use to minimize freeze-thaw cycles. - Use a fresh vial of this compound to confirm activity. |
| Incorrect protein concentration: The concentration of RNF114 in the assay may be too high for the given this compound concentration. | - Verify the concentration of your purified RNF114 protein. - Perform a dose-response experiment to determine the optimal this compound concentration for your assay conditions. | |
| Assay conditions not optimal: The buffer composition, pH, or temperature may be affecting this compound's reactivity. | - Review the experimental protocol and ensure all assay components are correct. - Maintain a consistent temperature during the incubation steps. | |
| High background in competitive gel-based ABPP. | Non-specific binding of the probe: The fluorescent probe may be binding to other proteins or components in the lysate. | - Reduce the concentration of the fluorescent probe (e.g., IA-rhodamine). - Decrease the incubation time of the probe with the protein lysate. - Ensure that the wash steps are thorough to remove unbound probe. |
| No signal for this compound-alkyne labeled proteins after click chemistry. | Inefficient click reaction: The copper catalyst may be oxidized, or the concentrations of reagents may be suboptimal. | - Use a freshly prepared solution of the copper (I) catalyst. - Optimize the concentrations of the copper catalyst, ligand, and azide-reporter tag. - Ensure the reaction is performed under anaerobic conditions if sensitive to oxidation. |
| Low abundance of target proteins: The protein of interest may be expressed at low levels in the cell lysate. | - Increase the amount of protein lysate used for the pulldown experiment. - Consider using an enrichment strategy for your target protein prior to labeling. |
Quantitative Data Summary
| Parameter | Value | Target | Method |
| IC₅₀ | 470 nM | RNF114 | Competitive gel-based ABPP[1][] |
| Interacting Cysteine Site | C8 | RNF114 | isoTOP-ABPP[1][3] |
| Other Interacting Proteins (at 1 µM this compound) | TUBB1 (C201), HSPD1 (C442), HIST1H3A (C97) | - | isoTOP-ABPP[1][3] |
Experimental Protocols & Workflows
Competitive Gel-Based Activity-Based Protein Profiling (ABPP)
This method is used to determine the potency and selectivity of this compound against its target, RNF114, in a competitive manner.
Methodology:
-
Protein Incubation: Incubate purified RNF114 protein (0.1 µg) with varying concentrations of this compound (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
Probe Labeling: Add a fluorescent iodoacetamide probe (e.g., IA-rhodamine) at a final concentration of 100 nM and incubate for an additional 30 minutes at room temperature. This probe will covalently label the same cysteine residue that this compound targets.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the labeled RNF114 by in-gel fluorescence scanning. A decrease in fluorescence intensity in the this compound-treated samples compared to the DMSO control indicates successful competition and inhibition by this compound.
-
Loading Control: Stain the gel with a total protein stain (e.g., silver stain) to ensure equal protein loading across all lanes.[]
In-Situ Labeling and Identification of this compound Targets
This protocol uses this compound-alkyne to label and identify protein targets within cells.
Methodology:
-
Cell Treatment: Treat 231MFP cells with either DMSO (vehicle) or 50 µM this compound-alkyne for 90 minutes.[3] To confirm target engagement, a parallel sample can be pre-incubated with this compound before adding this compound-alkyne.
-
Cell Lysis: Collect the cells in PBS and lyse them by sonication.
-
Click Chemistry: To the cell lysate, add an azide-functionalized reporter tag (e.g., azide-biotin for pulldown or azide-fluorophore for in-gel visualization), a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the click reaction to proceed.
-
Analysis:
-
For Visualization: If a fluorescent azide was used, the proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning.
-
For Pulldown and Identification: If a biotin azide was used, the biotinylated proteins can be enriched using streptavidin beads. The enriched proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the proteins that were labeled by this compound-alkyne.
-
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the RNF114 signaling pathway. RNF114 is an E3 ubiquitin ligase that can ubiquitinate itself (autoubiquitination) and its substrates, such as the cell cycle inhibitor p21, targeting them for proteasomal degradation. By covalently binding to RNF114, this compound inhibits these processes.
References
Technical Support Center: EN219 Experimental Controls and Best Practices
Disclaimer: Information regarding a specific molecule or experimental protocol designated "EN219" is not publicly available. The following technical support center content is a generalized template based on common experimental workflows in biomedical research. Please substitute "this compound" with the specific name of your compound or protocol to adapt this guide for your needs.
This support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with novel compounds or experimental protocols, referred to here as this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The optimal solvent and storage conditions are highly dependent on the physicochemical properties of the compound. For initial experiments, it is recommended to test solubility in common biocompatible solvents such as DMSO, ethanol, or PBS. For long-term storage, aliquoting the compound in a suitable solvent and storing it at -20°C or -80°C is generally advised to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's data sheet for specific instructions.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The effective concentration of this compound will vary depending on the cell type and the specific assay being performed. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q3: How can I be sure that the observed effects are specific to this compound?
A3: To ensure the specificity of the observed effects, several control experiments are essential. These include:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound at the same final concentration.
-
Negative Control: Using an inactive analog of this compound, if available.
-
Positive Control: Using a known activator or inhibitor of the target pathway to confirm that the assay is working as expected.
-
Rescue Experiments: If this compound targets a specific protein, overexpressing that protein might rescue the phenotype, demonstrating target specificity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a consistent pipetting technique. Calibrate pipettes regularly. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Variation in compound concentration | Prepare a fresh stock solution of this compound for each experiment and ensure thorough mixing before adding to the cells. |
| Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Issue 2: No Observable Effect of this compound
If this compound does not produce the expected effect, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incorrect concentration | Perform a wider dose-response experiment. The effective concentration may be higher or lower than initially tested. |
| Compound instability | Check the stability of this compound in your experimental media and conditions. It may degrade over the course of the experiment. |
| Low target expression | Confirm the expression of the putative target of this compound in your cell model using techniques like Western Blot or qPCR. |
| Inappropriate assay | The chosen assay may not be sensitive enough to detect the effect of this compound. Consider using a more direct or sensitive readout. |
Experimental Protocols & Data
Protocol: Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Remove the old media from the cells and add the media containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sample Data: IC50 of this compound in Different Cell Lines
| Cell Line | IC50 (µM) |
| Cell Line A | 1.5 ± 0.2 |
| Cell Line B | 5.8 ± 0.5 |
| Cell Line C | > 50 |
Visualizations
Logical Workflow for Troubleshooting High Variability
Caption: A flowchart for troubleshooting sources of high experimental variability.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical inhibitory signaling pathway for this compound.
Validation & Comparative
Validating the Efficacy of Small Molecule Modulators on p21 Levels: A Comparative Guide
Introduction
The cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) is a critical regulator of cell cycle progression, DNA repair, and apoptosis.[1][2][3] Its role as a tumor suppressor has made it a key target in cancer therapy. Upregulation of p21 can lead to cell cycle arrest, providing a window for DNA repair or inducing senescence, while its inhibition can sensitize cancer cells to chemotherapy. This guide provides a comparative overview of small molecules known to modulate p21 levels, offering experimental data and detailed protocols for researchers in drug discovery and development.
It is important to note that a search for the specific compound "EN219" did not yield any publicly available scientific literature or data regarding its effect on p21 levels. Therefore, this guide will focus on other well-documented small molecule modulators of p21.
Comparative Analysis of p21 Modulators
The following table summarizes the effects of various small molecules on p21 levels, their mechanisms of action, and the experimental systems in which these effects were observed.
| Compound | Target/Mechanism | Effect on p21 | Cell Line | Experimental Evidence |
| Nutlin-3 | MDM2 inhibitor; stabilizes p53 | Upregulation | A549 (lung carcinoma) | Increased p21 mRNA and protein levels |
| Genistein | Topoisomerase II inhibitor | Upregulation | A549 (lung carcinoma) | G2/M arrest correlated with elevated p53 and p21 levels[4] |
| Etoposide | Topoisomerase II inhibitor | Upregulation | A549 (lung carcinoma) | DNA damage-induced increase in p21[4] |
| Roscovitine | CDK inhibitor (CDK1, CDK2, CDK5) | Downregulation (in some contexts) | U2OS (osteosarcoma) | Context-dependent; can also induce p21 |
| Actinomycin D | RNA polymerase inhibitor | Upregulation (p53-dependent) | HCT116 (colon carcinoma) | Induction of p21 transcription |
Experimental Protocols
1. Western Blotting for p21 Protein Levels
This protocol outlines the key steps for quantifying p21 protein expression in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against p21 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Quantitative Real-Time PCR (qRT-PCR) for p21 (CDKN1A) mRNA Levels
This protocol details the measurement of CDKN1A gene expression.
-
RNA Extraction:
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for CDKN1A, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the PCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating a common signaling pathway leading to p21 induction and a typical experimental workflow for assessing the effect of a compound on p21 levels.
Caption: p53-mediated induction of p21 leading to cell cycle arrest.
Caption: Workflow for analyzing p21 expression after compound treatment.
References
- 1. p21 - Wikipedia [en.wikipedia.org]
- 2. Multiple roles of the cell cycle inhibitor p21(CDKN1A) in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Cyclin Dependent Kinase Inhibitor p21cip1/waf1 in Targeting Cancer: Molecular Mechanisms and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RNF114 Inhibitors: EN219 vs. Nimbolide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent covalent inhibitors of the E3 ubiquitin ligase RNF114: the synthetic compound EN219 and the natural product nimbolide. This document outlines their mechanisms of action, comparative potency, selectivity, and the experimental methodologies used to characterize them.
RNF114 is an E3 ubiquitin ligase that plays a critical role in various cellular processes, including cell cycle regulation, DNA damage response, and immune signaling. Its dysregulation has been implicated in diseases such as cancer, making it an attractive therapeutic target. Both this compound and nimbolide have emerged as valuable tool compounds for studying RNF114 function and as starting points for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).
Performance Comparison
A quantitative comparison of this compound and nimbolide reveals key differences in their potency and established selectivity profiles.
| Parameter | This compound | Nimbolide | Reference |
| Type | Synthetic Covalent Ligand | Natural Product (Terpenoid) | [1][2] |
| Target Residue | Cysteine 8 (C8) | Cysteine 8 (C8) | [1][2] |
| IC50 vs. RNF114 | 470 nM | Not explicitly reported in a comparable assay | [1] |
| Selectivity | Moderately selective. Off-targets identified via proteomic profiling, but no other E3 ligases were among the top hits. | Broad reactivity with multiple protein targets. | [1][3] |
| Key Cellular Effects | Inhibits RNF114-mediated autoubiquitination and p21 ubiquitination. Used as an RNF114 recruiter in PROTACs to degrade targets like BRD4 and BCR-ABL. | Inhibits RNF114-mediated p21 ubiquitination, leading to p21 stabilization. Induces PARP1 trapping by preventing its RNF114-mediated ubiquitination and removal from DNA damage sites. | [1][4][5] |
Mechanism of Action and Signaling Pathways
Both this compound and nimbolide exert their inhibitory effect by covalently modifying a highly reactive cysteine residue (C8) located in a functionally important, intrinsically disordered region of RNF114.[1][2] This modification disrupts the ability of RNF114 to recognize and ubiquitinate its substrates.
RNF114-Mediated p21 Ubiquitination and its Inhibition
RNF114 is a key regulator of the tumor suppressor protein p21 (also known as CDKN1A).[6] By ubiquitinating p21, RNF114 targets it for proteasomal degradation, thereby promoting cell cycle progression.[6] Both this compound and nimbolide, by inhibiting RNF114, block this process, leading to the stabilization and accumulation of p21.[1][5] This, in turn, can induce cell cycle arrest.
RNF114's Role in the DNA Damage Response and PARP1 Trapping
In response to DNA damage, PARP1 is recruited to the site of injury and synthesizes poly(ADP-ribose) (PAR) chains, a process known as PARylation.[4][7] RNF114 is then recruited to these PARylated proteins and ubiquitinates PARP1, leading to its removal from the chromatin and subsequent degradation.[4] Nimbolide's inhibition of RNF114 blocks this removal process, resulting in the "trapping" of PARP1 on the DNA.[4] This PARP1 trapping is a key mechanism of cytotoxicity for PARP inhibitors, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.[4]
Experimental Protocols
The characterization of this compound and nimbolide as RNF114 inhibitors has relied on several key experimental techniques.
Competitive Activity-Based Protein Profiling (ABPP) for Inhibitor Screening
This method was instrumental in the discovery of this compound.[1] It allows for the screening of covalent ligands against a specific protein target within a complex proteome.
References
- 1. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 2. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation [escholarship.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. embopress.org [embopress.org]
Comparative Analysis of Covalent and Non-Covalent Menin Inhibitors in Oncology
A new class of targeted therapies, menin inhibitors, is showing significant promise in the treatment of specific subtypes of acute leukemia and other cancers. This guide provides a comparative analysis of BMF-219 (Icovamenib), a covalent menin inhibitor, and its non-covalent counterparts, Revumenib and Ziftomenib, with a focus on their performance, mechanism of action, and supporting experimental data for researchers, scientists, and drug development professionals.
The protein menin plays a crucial role in regulating gene transcription and has been identified as a key driver in certain cancers, particularly those with K-Ras mutations or MLL rearrangements.[1] By inhibiting the interaction between menin and its partners, these novel drugs aim to disrupt the cancer cells' growth and proliferation pathways. BMF-219 stands out due to its covalent binding mechanism, which is hypothesized to lead to a more durable and potent effect compared to non-covalent inhibitors.[2]
Performance and Efficacy
The clinical and preclinical data available for BMF-219, Revumenib, and Ziftomenib highlight their potential in treating hematological malignancies.
Preclinical Data
In preclinical studies, BMF-219 has demonstrated potent cytotoxic activity across a range of cancer cell lines.[3] It has shown low micromolar to sub-micromolar IC50 values in various lymphoma and multiple myeloma cell lines.[3] Notably, in ex vivo studies with patient-derived cells, BMF-219 was effective in samples refractory to standard-of-care treatments.
Revumenib has also shown potent preclinical activity, with IC50 values in the nanomolar range in cell lines with MLL rearrangements.[4][5] Studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in these specific cancer cell types.[6]
Ziftomenib has exhibited strong, dose-dependent inhibitory effects in MLL-rearranged and NPM1-mutant AML cell lines, with IC50 values in the low nanomolar range.[7]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| BMF-219 | MYC-amplified DLBCL | Diffuse Large B-Cell Lymphoma | 0.15 | [3] |
| THL DLBCL | Diffuse Large B-Cell Lymphoma | 0.2 | [3] | |
| MM.1R, JJN3, SKMM1, SKMM2 | Multiple Myeloma | 0.25 - 0.5 | ||
| Patient-Derived MM | Multiple Myeloma | 0.1 - 0.3 | ||
| Revumenib | KMT2A-rearranged ALL | Acute Lymphoblastic Leukemia | 0.031 - 0.125 | [6] |
| MV4-11 (KMT2A-rearranged AML) | Acute Myeloid Leukemia | 0.0455 | [6] | |
| Ziftomenib | MLL-r and NPM1mut AML | Acute Myeloid Leukemia | <0.025 | [7] |
Clinical Trial Data
Clinical trials have provided further evidence of the efficacy of these menin inhibitors.
The COVALENT-101 trial, a Phase 1 study of BMF-219, has shown early signs of clinical activity in patients with relapsed/refractory acute myeloid leukemia (AML), with two responses observed in the first nine evaluable patients.[2] The drug has been generally well-tolerated, with no dose-limiting toxicities reported at the time of data cutoff.[2]
The AUGMENT-101 trial for Revumenib has demonstrated a 22.8% rate of complete remission (CR) or CR with partial hematologic recovery (CRh) in patients with KMT2A-rearranged acute leukemia.[8] The overall response rate was 63.2%, with a majority of responding patients achieving no detectable minimal residual disease.[8]
The KOMET-001 trial of Ziftomenib in patients with relapsed or refractory NPM1-mutated AML showed a 35% complete remission rate at the recommended Phase 2 dose.[9] The responses were durable, with a median duration of 8.2 months.[9]
| Trial Name | Compound | Patient Population | Key Efficacy Endpoint | Result | Citation |
| COVALENT-101 | BMF-219 | Relapsed/Refractory Acute Leukemia | Overall Response | 2 responses in 9 evaluable patients | [2] |
| AUGMENT-101 | Revumenib | KMT2A-rearranged Acute Leukemia | CR + CRh Rate | 22.8% | [8] |
| KOMET-001 | Ziftomenib | Relapsed/Refractory NPM1-mutant AML | Complete Remission Rate | 35% | [9] |
Mechanism of Action: The Menin Signaling Pathway
Menin is a scaffold protein that plays a critical role in gene regulation by interacting with a variety of proteins, including histone methyltransferases like KMT2A (also known as MLL).[10][11] In certain leukemias, chromosomal translocations involving the KMT2A gene lead to the production of fusion proteins that aberrantly recruit the menin-KMT2A complex to target genes, such as the HOX genes.[12] This results in the dysregulation of gene expression, leading to a block in cell differentiation and uncontrolled cell proliferation.[11]
Menin inhibitors, both covalent and non-covalent, act by disrupting the critical interaction between menin and the KMT2A fusion protein.[13] This disruption prevents the recruitment of the complex to its target genes, leading to the downregulation of oncogenic programs and promoting the differentiation of leukemic cells.[10]
Experimental Protocols
Cytotoxicity Assay (General Protocol)
This protocol outlines a general method for assessing the cytotoxic effects of menin inhibitors on cancer cell lines.
1. Cell Preparation:
-
Culture cancer cell lines (e.g., MV4-11 for AML, DLBCL cell lines) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[14]
2. Compound Treatment:
-
Prepare a stock solution of the menin inhibitor (e.g., BMF-219) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plates and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours).[14]
3. Measurement of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.[15]
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
For the CellTiter-Glo assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vivo Xenograft Model (Representative Protocol)
This protocol describes a general approach for evaluating the in vivo efficacy of menin inhibitors in a mouse xenograft model of acute myeloid leukemia.
1. Cell Line and Animal Model:
-
Use a suitable human AML cell line, such as MV4-11, which harbors an MLL rearrangement.
-
Utilize immunodeficient mice (e.g., NSG mice) that can accept human cell grafts.
2. Tumor Implantation:
-
Inject a specific number of AML cells (e.g., 5 x 10^6 cells) intravenously or subcutaneously into the mice.
-
Monitor the mice regularly for signs of tumor engraftment and disease progression, which can include checking for human CD45+ cells in the peripheral blood.[16]
3. Compound Administration:
-
Once tumors are established or a certain level of engraftment is reached, randomize the mice into treatment and control groups.
-
Prepare the menin inhibitor formulation for oral gavage or another appropriate route of administration.
-
Administer the compound to the treatment group at a predetermined dose and schedule (e.g., once or twice daily for 21 days).[17]
-
Administer a vehicle control to the control group.
4. Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human CD45+ cells in the peripheral blood and bone marrow over time.[16]
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histology, biomarker analysis).
5. Data Analysis:
-
Compare the tumor growth or leukemic burden between the treatment and control groups.
-
Analyze survival data using Kaplan-Meier curves.
-
Statistically analyze the differences between the groups to determine the in vivo efficacy of the compound.
Conclusion
BMF-219, Revumenib, and Ziftomenib represent a promising new frontier in the targeted therapy of acute leukemias and potentially other cancers. While all three compounds have demonstrated significant preclinical and clinical activity, the covalent mechanism of action of BMF-219 may offer advantages in terms of potency and duration of effect. Further clinical investigation is needed to fully elucidate the comparative efficacy and safety profiles of these agents and to determine their optimal use in the clinical setting. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the potential of this exciting new class of drugs.
References
- 1. mdanderson.org [mdanderson.org]
- 2. m.youtube.com [m.youtube.com]
- 3. investors.biomeafusion.com [investors.biomeafusion.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin Inhibition With Revumenib for KMT2A-Rearranged Relapsed or Refractory Acute Leukemia (AUGMENT-101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. youtube.com [youtube.com]
- 11. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. kuraoncology.com [kuraoncology.com]
Shifting Paradigms in Preclinical Safety: A Comparative Guide to New Approach Methodologies
A new era is dawning in preclinical drug development, marked by a significant shift away from traditional animal testing towards more human-relevant and predictive technologies. Spurred by ethical considerations, scientific advancements, and regulatory encouragement from bodies like the FDA, New Approach Methodologies (NAMs) are demonstrating the potential to de-risk drug candidates earlier and more accurately. This guide provides a detailed comparison of these innovative methods with conventional animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
This document delves into the experimental protocols of key methodologies, presents a quantitative comparison of their performance, and visualizes the intricate workflows and biological pathways central to modern toxicology.
Comparative Analysis of Preclinical Testing Methods
The decision to advance a drug candidate is heavily reliant on the data gathered during preclinical safety and toxicity assessments. The following table summarizes the key characteristics of traditional animal testing versus a selection of prominent New Approach Methodologies.
| Feature | Animal Testing | 3D Cell Cultures & Organoids | Organs-on-a-Chip (MPS) | In Silico (Computational) Modeling | Ex Vivo Human Tissue |
| Human Relevance | Low to Moderate (due to species differences) | High | High | Moderate to High (dependent on model quality) | Very High |
| Predictivity | Often low; >90% of drugs fail in human trials after passing animal tests.[1] | High, can replicate tissue-specific responses. | High; a Liver-Chip showed 87% sensitivity and 100% specificity in detecting drug-induced liver injury.[2] | Varies; QSAR models can achieve high accuracy for specific endpoints. | High, preserves native tissue architecture and function.[3] |
| Throughput | Low | High | Medium to High | Very High | Low to Medium |
| Cost | High (e.g., a full battery of pesticide toxicology tests can cost $8-16 million).[4] | Medium | Medium to High | Low | Medium |
| Time | Long (some studies can take up to two years).[4] | Medium | Medium | Very Fast | Short to Medium |
| Mechanistic Insight | Limited | High | High | High | High |
| Ethical Concerns | High | Low | Low | None | Low (uses donated tissue) |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and regulatory acceptance of any testing method. Below are outlines for key experimental procedures.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Test Guideline 439)
This test method provides a procedure for the hazard identification of irritant chemicals.
Protocol Outline:
-
Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated in a sterile, defined culture medium.
-
Chemical Exposure: The test chemical is applied topically to the surface of the skin tissue. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.
-
Incubation: The treated tissues are incubated for a standardized period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: After exposure, the test chemical is carefully washed from the tissue surface.
-
Post-Incubation: The tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.
-
Data Analysis: The amount of formazan produced is measured spectrophotometrically. A chemical is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[1]
In Chemico Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) (Based on OECD Test Guideline 442C)
This assay addresses the molecular initiating event of skin sensitization by quantifying the reactivity of a chemical with model synthetic peptides containing cysteine and lysine.[5][6][7][8][9]
Protocol Outline:
-
Preparation of Solutions: Stock solutions of synthetic peptides (containing cysteine or lysine) and the test chemical are prepared in a suitable solvent.
-
Incubation: The test chemical is incubated with each peptide solution for a defined period (e.g., 24 hours) at a controlled temperature.
-
Sample Analysis: The concentration of the remaining, non-depleted peptide is measured using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation of Peptide Depletion: The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the presence of the test chemical to the peak area in a reference control.
-
Prediction Model: The mean cysteine and lysine depletion values are used in a prediction model to classify the chemical as having no, low, moderate, or high reactivity, which corresponds to its skin sensitization potential.
Organ-on-a-Chip (OOC) Experiment for Toxicity Assessment
This protocol outlines a general procedure for using a microphysiological system (MPS) to assess the toxicity of a compound on a specific organ model (e.g., liver-on-a-chip).
Protocol Outline:
-
Chip Preparation and Seeding: The microfluidic chip, containing channels and chambers, is prepared and coated with an appropriate extracellular matrix. Human cells relevant to the organ of interest (e.g., hepatocytes for a liver chip) are seeded into the chambers.[10]
-
Cell Culture and Tissue Maturation: The cells are cultured within the chip under continuous perfusion of culture medium, which provides nutrients and removes waste, mimicking blood flow. This allows the cells to form a 3D microtissue that recapitulates key functions of the organ.
-
Compound Perfusion: Once the microtissue is mature and stable, the test compound is introduced into the culture medium at various concentrations and perfused through the system for a defined period.
-
Real-time Monitoring and Endpoint Analysis: Throughout the experiment, the health and function of the microtissue can be monitored in real-time using integrated sensors or microscopy. At the end of the exposure period, various endpoints are assessed, such as cell viability, barrier function (e.g., TEER measurement), metabolic activity, and the secretion of biomarkers.[11]
-
Data Analysis: The data is analyzed to determine the dose-dependent toxic effects of the compound on the organ model.
In Silico Toxicity Prediction using QSAR Modeling
This protocol describes a general workflow for using Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of a chemical.
Protocol Outline:
-
Data Collection and Curation: A dataset of chemicals with known toxicity values for a specific endpoint (e.g., carcinogenicity, skin sensitization) is collected. The chemical structures and corresponding biological activities are carefully curated.
-
Molecular Descriptor Calculation: For each chemical in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors represent various physicochemical and structural properties of the molecules.
-
Model Building: A statistical or machine learning algorithm (e.g., multiple linear regression, support vector machines, neural networks) is used to build a mathematical model that correlates the molecular descriptors with the observed toxicity.[12]
-
Model Validation: The performance of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external validation sets of chemicals to ensure its robustness and predictive power.
-
Prediction for New Chemicals: The validated QSAR model is then used to predict the toxicity of new, untested chemicals based on their calculated molecular descriptors. The applicability domain of the model is considered to ensure the reliability of the predictions.[3][13]
Visualizing Preclinical Workflows and Toxicological Pathways
Understanding the broader context of preclinical development and the specific mechanisms of toxicity is crucial. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: Preclinical Drug Development Workflow.
This diagram illustrates the typical stages of preclinical development, highlighting the integration of New Approach Methodologies (NAMs) such as in silico and in vitro testing prior to, and potentially reducing the reliance on, animal studies.
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
This diagram shows a simplified Adverse Outcome Pathway (AOP) for skin sensitization, a framework that links a molecular-level interaction to an adverse health effect through a series of measurable key events. The DPRA assay directly measures the Molecular Initiating Event.[14][15][16][17]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. miragenews.com [miragenews.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. policycommons.net [policycommons.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. scantox.com [scantox.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Advancing preclinical drug testing with Organ-on-a-Chip innovations | PORTable STaNDOuTs Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. 8. Adverse Outcome Pathways — ComptoxAI 0.1a documentation [comptox.ai]
- 15. Exploring genetic influences on adverse outcome pathways using heuristic simulation and graph data science - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Development of a data-driven approach to Adverse Outcome Pathway network generation: a case study on the EATS-modalities [frontiersin.org]
- 17. researchgate.net [researchgate.net]
EN219 vs. Standard Inhibitors: A Comparative Efficacy Guide for RNF114-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of EN219, a synthetic covalent inhibitor of the E3 ubiquitin ligase RNF114, against Nimbolide, a natural product inhibitor of the same target. The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions for their drug development programs.
Inhibitor Efficacy at a Glance
The following table summarizes the key efficacy data for this compound and Nimbolide as inhibitors of RNF114.
| Inhibitor | Type | Target | IC50 | Mechanism of Action | Downstream Effects |
| This compound | Synthetic Covalent Ligand | RNF114 (N-terminal Cysteine C8) | 470 nM | Inhibits RNF114-mediated autoubiquitination and ubiquitination of p21. | Stabilization of p21. |
| Nimbolide | Natural Product (Terpenoid) | RNF114 (Cysteine 8) | ~550 nM (competition assay) | Inhibits RNF114 E3 ligase activity by disrupting substrate recognition. | Stabilization of p21, PARP1 trapping. |
In-Depth Efficacy and Mechanism of Action
This compound is a moderately selective synthetic compound that covalently modifies the N-terminal cysteine (C8) of RNF114, leading to the inhibition of its E3 ligase activity. This has been demonstrated through the inhibition of RNF114 autoubiquitination and the ubiquitination of its substrate, the cyclin-dependent kinase inhibitor p21. The half-maximal inhibitory concentration (IC50) for this compound against RNF114 has been determined to be 470 nM.
Nimbolide , a natural product derived from the Neem tree, also targets cysteine 8 of RNF114. Its mechanism of action involves the disruption of substrate recognition by RNF114, thereby inhibiting its ubiquitin ligase function. While a direct IC50 for RNF114 inhibition is not widely reported, competitive binding assays against an iodoacetamide probe have shown an IC50 of approximately 0.55 µM (550 nM). A key downstream effect of Nimbolide-mediated RNF114 inhibition is the trapping of PARP1, a mechanism that can lead to synthetic lethality in cancers with BRCA mutations.[1] Additionally, Nimbolide has been shown to inhibit the ubiquitination and subsequent degradation of the tumor suppressor p21.[2][3]
RNF114 Signaling Pathway and Inhibitor Intervention
The following diagram illustrates the central role of RNF114 in cellular signaling and the points of intervention for this compound and Nimbolide.
References
- 1. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing the anti-cancer natural product nimbolide for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-Side Comparison of MDM2 Inhibitors: A Guide for Researchers
Disclaimer: No publicly available information was found for a compound specifically designated as "EN219." It is presumed that this may be an internal development code or a novel agent not yet in the public domain. This guide therefore provides a comparative overview of well-characterized Murine Double Minute 2 (MDM2) inhibitors, a class of anti-cancer agents to which a compound like this compound might belong, based on common modern oncological research trends. This comparison is intended to serve as a representative example of the requested content type for researchers, scientists, and drug development professionals.
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1] In many cancers that retain wild-type p53, its function is abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2] MDM2 binds to p53, promoting its degradation and inhibiting its transcriptional activity.[1][3] Small molecule inhibitors that disrupt the MDM2-p53 interaction can stabilize and reactivate p53, offering a promising therapeutic strategy for treating various cancers.[4][5]
Comparative Performance of MDM2 Inhibitors
A number of MDM2 inhibitors have been developed and are currently in various stages of preclinical and clinical investigation.[4] These compounds typically target the p53-binding pocket of MDM2, preventing the protein-protein interaction. Below is a summary of key performance data for several prominent MDM2 inhibitors.
| Compound | Class | MDM2 Binding Affinity (IC50/Ki) | Cellular Potency (GI50/IC50) | Clinical Trial Status (Selected) | Key Findings & Analogs |
| Nutlin-3a | cis-imidazoline | IC50: ~90 nM | GI50: 1-2 µM (p53 wt cell lines)[5] | Preclinical | A widely used research tool. Analogs such as RG7112 and Idasanutlin (RG7388) have been developed with improved potency and pharmacokinetic properties.[5][6] |
| Idasanutlin (RG7388) | Second-generation Nutlin analog | IC50: ~6 nM | More potent than first-generation nutlins.[6] | Phase III (e.g., MIRROS trial for AML)[7] | Has demonstrated higher efficacy and selectivity compared to earlier analogs.[6] Resistance has been observed with long-term exposure.[6] |
| Milademetan (RAIN-32) | Spiro-oxindole derivative | Potent, specific inhibitor | Disease control rate of 62% in a phase 1 trial for liposarcoma.[4] | Phase III | Shows encouraging results in solid tumors and lymphomas.[4] |
| AMG 232 (KRT-232) | Piperidinone | Kd = 0.044 nM | Potent p53 activation | Phase Ib/II in myelofibrosis and other cancers.[8] | Being tested in various combinations and cancer types, including brain cancer and multiple myeloma.[8] |
| APG-115 | Spiro-oxindole derivative | High potency | Under investigation | Phase I/II in solid tumors | Developed to have improved stability.[9] |
| MI-77301 (SAR405838) | Spiro-oxindole | High potency | Induces apoptosis in neuroblastoma models.[6] | Phase I | Shows promise in combination with other chemotherapeutic agents.[6] |
Signaling Pathway and Experimental Workflow
The interaction between p53 and MDM2 forms a critical autoregulatory feedback loop.[2][3] Under normal cellular conditions, p53 activity is kept low by MDM2-mediated ubiquitination and degradation.[1] In response to cellular stress, such as DNA damage or oncogene activation, this interaction is disrupted, leading to p53 stabilization and activation.[2] Activated p53 then transcriptionally activates target genes, including the gene for MDM2, creating a negative feedback loop.[1] MDM2 inhibitors block the initial step of this loop, leading to a sustained activation of p53.
Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.
The evaluation of a novel MDM2 inhibitor typically follows a standardized workflow to characterize its biochemical activity, cellular effects, and in vivo efficacy.
Caption: A typical experimental workflow for the preclinical evaluation of MDM2 inhibitors.
Experimental Protocols
Principle: This assay measures the disruption of the MDM2-p53 interaction. A fluorescently labeled p53-derived peptide is used. When bound to the larger MDM2 protein, the peptide tumbles slowly in solution, emitting highly polarized light. When an inhibitor displaces the peptide, it tumbles faster, resulting in a decrease in fluorescence polarization.
Methodology:
-
A fluorescently labeled p53 peptide probe is incubated with recombinant human MDM2 protein in an appropriate assay buffer.
-
Serial dilutions of the test compound (e.g., a potential MDM2 inhibitor) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).[10]
-
The decrease in polarization is proportional to the inhibitor's ability to disrupt the MDM2-p53 interaction. IC50 values are calculated from the dose-response curve.
Principle: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11]
Methodology:
-
Cancer cell lines (both p53 wild-type, e.g., SJSA-1, and p53 mutant/null, e.g., SW480, SaOs-2, for selectivity testing) are seeded in 96-well plates and allowed to adhere overnight.[12]
-
Cells are treated with a range of concentrations of the MDM2 inhibitor for a specified period (e.g., 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[11]
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.[11]
-
Cell viability is calculated as a percentage relative to untreated control cells, and GI50/IC50 values are determined.[13]
Principle: Western blotting is used to detect and quantify specific proteins in a sample. Following treatment with an MDM2 inhibitor, an increase in the protein levels of p53 and its transcriptional targets, such as p21 and MDM2 itself, is expected.
Methodology:
-
Cells are treated with the MDM2 inhibitor at various concentrations and time points.
-
Total protein is extracted from the cells using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14][15]
-
Protein concentration is determined using a protein assay (e.g., BCA assay) to ensure equal loading.[15]
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).[16]
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53, phospho-p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin).[15]
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[16] Band intensity is quantified to determine changes in protein expression.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. massivebio.com [massivebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantifying the Anti-Proliferation Effects of Selected FDA-Approved Drugs Identified As Potential MDM2 Inhibitors for Cancer Therapy | ScholarWorks [scholarworks.calstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
Validating EN219's Specificity for RNF114: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of EN219, a synthetic covalent ligand for the E3 ubiquitin ligase RNF114, with the natural product nimbolide. The specificity of this compound is evaluated through chemoproteomic profiling, and this guide presents the supporting experimental data and methodologies to enable researchers to assess its suitability for their studies.
Performance Comparison: this compound vs. Nimbolide
This compound was developed as a synthetically tractable alternative to nimbolide for targeting RNF114.[1] Both compounds covalently modify Cysteine 8 (C8) of RNF114, an E3 ubiquitin ligase involved in critical cellular processes, including the DNA damage response and immune signaling.[2][3][4]
| Feature | This compound | Nimbolide |
| Type | Synthetic Covalent Ligand | Natural Product (Terpene) |
| Target Residue on RNF114 | Cysteine 8 (C8) | Cysteine 8 (C8) |
| Reported IC50 for RNF114 | 470 nM[1] | Not explicitly reported, but shown to potently block RNF114 auto-ubiquitination[2] |
| Selectivity Profile | Moderately selective, with known off-targets identified through chemoproteomics. | Broad reactivity, with multiple cellular targets identified. |
| Synthetic Accessibility | Readily synthesized. | Complex multi-step extraction and purification from natural sources. |
| Use in PROTACs | Demonstrated as a recruiter for RNF114 in PROTACs for targeted protein degradation.[1] | The original natural product used to validate RNF114 as a recruitable E3 ligase for PROTACs.[3] |
Specificity Profile of this compound
The specificity of this compound was assessed using competitive activity-based protein profiling (ABPP) and tandem mass tag (TMT)-based quantitative proteomics. These studies identified on- and off-target proteins for this compound in cell lysates.
Table of Representative On- and Off-Targets for this compound
| Protein | Gene | Function | Engagement Ratio (Control/EN219) |
| Ring Finger Protein 114 | RNF114 | E3 Ubiquitin Ligase | >2 |
| Peroxiredoxin 1 | PRDX1 | Antioxidant enzyme | >2 |
| Glutathione S-transferase P | GSTP1 | Detoxification enzyme | >2 |
| Peptidyl-prolyl cis-trans isomerase A | PPIA | Protein folding | >2 |
Note: This table is a representation based on publicly available data. For a complete list of off-targets, please refer to the supplementary materials of Luo et al., Cell Chemical Biology, 2021.
Experimental Protocols
Competitive Gel-Based Activity-Based Protein Profiling (ABPP)
This assay is used to screen for and determine the potency of covalent ligands that target cysteine residues on a protein of interest.
-
Protein Incubation: Purified recombinant RNF114 protein is incubated with either a DMSO vehicle control or varying concentrations of the covalent ligand (e.g., this compound) for 30 minutes at room temperature to allow for covalent modification.
-
Probe Labeling: A cysteine-reactive fluorescent probe, such as iodoacetamide-rhodamine (IA-rhodamine), is added to the protein-ligand mixture and incubated for another 30 minutes. This probe labels cysteine residues that have not been modified by the test ligand.
-
SDS-PAGE and Imaging: The protein samples are separated by SDS-PAGE. The gel is then scanned for fluorescence. A decrease in fluorescence intensity in the ligand-treated samples compared to the DMSO control indicates that the ligand has covalently bound to cysteine residues on RNF114, preventing the binding of the fluorescent probe.
-
Quantification: The fluorescence intensity of the protein bands is quantified to determine the concentration at which the ligand inhibits 50% of the probe binding (IC50).
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP)
This chemoproteomic method is used to identify the specific cysteine residues targeted by a covalent ligand across the proteome.
-
Cell Treatment: Human cancer cells (e.g., 231MFP breast cancer cells) are treated with either DMSO or this compound for a defined period (e.g., 90 minutes).
-
Lysis and Probe Labeling: Cells are lysed, and the proteomes are labeled with an alkyne-functionalized iodoacetamide (IA-alkyne) probe to modify cysteine residues not engaged by this compound.
-
Click Chemistry: An isotopically light (for DMSO-treated) or heavy (for this compound-treated) TEV-cleavable biotin-azide tag is appended to the probe-labeled proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Protein Enrichment and Digestion: The biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested with trypsin.
-
Peptide Elution and LC-MS/MS Analysis: The probe-modified peptides are released by TEV protease cleavage and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The light-to-heavy peptide ratios are quantified to identify peptides (and therefore cysteine residues) that are specifically targeted by this compound, indicated by a ratio greater than a defined threshold.
Visualizations
Caption: RNF114 signaling in DNA damage and innate immunity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimics Natural Product Function - OAK Open Access Archive [oak.novartis.com]
- 4. Nimbolide targets RNF114 to induce the trapping of PARP1 and synthetic lethality in BRCA-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EN219-Based PROTACs for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of therapeutic agents utilizing EN219, a covalent ligand for the E3 ubiquitin ligase RNF114. The primary application of this compound is in the construction of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. Here, we compare the performance of an this compound-based PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4 against its corresponding small molecule inhibitor, JQ1.
Introduction to this compound and Targeted Protein Degradation
This compound is a synthetic molecule that covalently binds to a cysteine residue on the E3 ubiquitin ligase RNF114, effectively "recruiting" it.[1][2] In the context of a PROTAC, this compound serves as the E3 ligase-recruiting moiety. A PROTAC is a bifunctional molecule consisting of a ligand for a target protein connected by a linker to an E3 ligase recruiter like this compound. This dual-binding capacity allows the PROTAC to act as a bridge, bringing the target protein into close proximity with the E3 ligase, which then tags the target with ubiquitin for degradation by the proteasome.[3][4] This approach differs fundamentally from traditional inhibitors which only block a protein's function.[4]
This guide focuses on a representative this compound-based PROTAC where the target ligand is derived from JQ1, a well-characterized inhibitor of BRD4.[5][6] BRD4 is an epigenetic reader protein that plays a critical role in regulating the transcription of key oncogenes like c-Myc, making it a prime target in oncology.[7][8]
Mechanism of Action: PROTAC vs. Inhibitor
A traditional inhibitor like JQ1 functions by binding to the bromodomains of BRD4, preventing it from associating with acetylated histones and disrupting its role in transcriptional activation.[5][8] An this compound-based BRD4 PROTAC, however, induces the complete removal of the BRD4 protein.
The diagram below illustrates the PROTAC mechanism.
Caption: Mechanism of this compound-based PROTAC action.
Comparative Performance Data
The key advantage of a PROTAC over a traditional inhibitor is its catalytic nature and ability to induce profound and sustained protein knockdown. This often translates into significantly higher potency in cellular assays. Data from studies on BET PROTACs, such as BETd-260, which operates on a similar principle, demonstrates this superior activity compared to the inhibitor JQ1.
Table 1: Comparative In Vitro Anti-Proliferative Activity (IC50, nM)
| Cell Line (Cancer Type) | BET PROTAC (BETd-260) | BET Inhibitor (JQ1) | Potency Fold-Increase (Approx.) |
| HepG2 (Hepatocellular Carcinoma) | ~1.5 | >1000 | >650x |
| BEL-7402 (Hepatocellular Carcinoma) | ~2.0 | >1000 | >500x |
| SK-HEP-1 (Hepatocellular Carcinoma) | ~5.0 | >2000 | >400x |
| MV4;11 (Acute Myeloid Leukemia) | ~0.8 | ~100 | >100x |
Data is representative and compiled from analogous BET-PROTAC studies. Actual values for a specific this compound-JQ1 construct may vary.[9]
Table 2: Comparison of Mechanistic Properties
| Property | Small Molecule Inhibitor (JQ1) | This compound-Based PROTAC |
| Mechanism | Occupancy-driven inhibition | Event-driven degradation (catalytic) |
| Target Effect | Blocks BRD4 binding to chromatin | Eliminates the entire BRD4 protein |
| Kinetics | Requires continuous target binding | Long-lasting effect after transient binding |
| Dosing | Higher concentrations needed | Effective at much lower concentrations |
| Selectivity | Dependent on binding pocket affinity | Can be enhanced by ternary complex cooperativity |
Experimental Protocols
The following are standard methodologies used to evaluate and compare the efficacy of PROTACs and inhibitors.
1. Cell Viability Assay (CCK-8 or CellTiter-Glo)
This assay measures the anti-proliferative effect of the compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the PROTAC and the inhibitor (e.g., from 0.1 nM to 10 µM) is prepared. The cells are treated with these concentrations for a specified period, typically 72 hours.
-
Measurement: A reagent like CCK-8 or CellTiter-Glo is added to each well.[9][10] The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Data Analysis: The results are normalized to a vehicle control (e.g., DMSO) and plotted against the compound concentration to calculate the half-maximal inhibitory concentration (IC50).
2. Western Blot for Protein Degradation
This experiment directly confirms the degradation of the target protein.
-
Cell Treatment: Cells are treated with the PROTAC or inhibitor at a fixed concentration (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 24 hours).
-
Lysis: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is quantified using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-Actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, showing the abundance of the target protein in each sample. A reduction in the BRD4 band indicates successful degradation.[9]
The workflow for these comparative experiments is outlined below.
Caption: General experimental workflow for comparing inhibitors and PROTACs.
Conclusion
The use of this compound as an RNF114 recruiter enables the creation of highly potent PROTACs that offer a distinct and often superior therapeutic mechanism compared to traditional inhibitors. By inducing the degradation of target proteins like BRD4, this compound-based PROTACs can achieve a more profound and durable biological effect at significantly lower concentrations. The experimental data consistently shows a dramatic increase in potency for the degradation approach over inhibition alone. For researchers in drug development, harnessing E3 ligases like RNF114 with recruiters such as this compound represents a powerful and expanding frontier in precision medicine.
References
- 1. Negative regulation of the RLH signaling by the E3 ubiquitin ligase RNF114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. njbio.com [njbio.com]
- 5. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What are BRD4 modulators and how do they work? [synapse.patsnap.com]
- 9. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking EN219 Against Known E3 Ligase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has opened new avenues for therapeutic intervention by harnessing the cell's natural protein disposal machinery. E3 ubiquitin ligases, the substrate recognition components of this system, are at the forefront of this revolution. EN219, a covalent inhibitor of the E3 ligase RNF114, represents a novel tool in this expanding landscape. This guide provides a comparative overview of this compound against well-characterized inhibitors of other prominent E3 ligases: CRBN, VHL, and MDM2.
Due to the novelty of this compound, direct head-to-head experimental comparisons with inhibitors of other E3 ligases are not yet extensively available in published literature. This guide, therefore, presents the currently available data for each inhibitor to facilitate an informed understanding of their individual characteristics and potential applications.
Data Presentation: A Comparative Overview of E3 Ligase Inhibitors
The following tables summarize key quantitative data for this compound and representative inhibitors of other major E3 ligase families.
Table 1: this compound (RNF114 Inhibitor) Performance Data
| Parameter | Value | Reference |
| Target E3 Ligase | RNF114 | [1][2] |
| Mechanism of Action | Covalent modification of Cys8 | [1][2] |
| IC50 (RNF114 inhibition) | 470 nM | [1][2] |
| Cellular Effects | Inhibits RNF114-mediated autoubiquitination and p21 ubiquitination in vitro. | [1] |
| Selectivity | Moderately selective. Off-targets identified include TUBB1, HSPD1, and HIST1H3A. | [2] |
Table 2: Performance Data of Representative E3 Ligase Inhibitors
| Inhibitor Class | Representative Inhibitor(s) | Target E3 Ligase | Mechanism of Action | Key Performance Metrics |
| CRBN Modulators | Lenalidomide, Pomalidomide | Cereblon (CRBN) | Binds to CRBN, altering its substrate specificity to induce degradation of neosubstrates (e.g., IKZF1, IKZF3). | Induces degradation of target proteins at low nanomolar concentrations. |
| VHL Inhibitors | VH032, VH298 | Von Hippel-Lindau (VHL) | Disrupts the VHL:HIF-1α interaction, leading to HIF-1α stabilization. | VH298 shows potent stabilization of HIF-1α. These inhibitors can also increase the intracellular levels of VHL protein.[3][4] |
| MDM2 Inhibitors | Nutlin-3, Idasanutlin | Murine Double Minute 2 (MDM2) | Binds to the p53-binding pocket of MDM2, preventing the degradation of p53. | Nutlin-3a induces apoptosis and cell cycle arrest in p53 wild-type cells.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of E3 ligase inhibitors.
In Vitro RNF114 Ubiquitination Assay
This assay is designed to measure the ubiquitination activity of RNF114 in a controlled, cell-free environment.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human RNF114
-
Ubiquitin
-
ATP
-
Substrate protein (e.g., p21)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound or other test compounds
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against ubiquitin and the substrate protein
Procedure:
-
Prepare a reaction mixture containing E1, E2, ubiquitin, and the substrate protein in the ubiquitination reaction buffer.
-
Add the desired concentration of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the ubiquitination reaction by adding ATP and recombinant RNF114.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using antibodies against ubiquitin to detect polyubiquitinated substrate and an antibody against the substrate as a loading control.
-
Quantify the band intensities to determine the extent of ubiquitination and the inhibitory effect of this compound.
Competitive Profiling of E3 Ligase Inhibitors using a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target E3 ligase
-
This compound or other test compounds
-
Cell lysis buffer
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target E3 ligase
Procedure:
-
Treat cultured cells with various concentrations of the test compound or vehicle control for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse the cells.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Aliquot the supernatant into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples on ice and then centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target E3 ligase at each temperature by SDS-PAGE and Western blotting.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for inhibitor characterization.
Caption: The RNF114 signaling pathway, illustrating its role in ubiquitination and cellular processes.
Caption: The MDM2-p53 signaling pathway and its inhibition by compounds like Nutlin-3.
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: A typical experimental workflow for the characterization and development of E3 ligase inhibitors.
References
- 1. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent in vitro and in vivo antitumor effects of MDM2 inhibitor nutlin-3 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for EN219: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the disposal of EN219, a covalent RNF114 inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
This compound, with the chemical name 1-[3,5-bis(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone and CAS number 380351-29-1, is utilized in laboratory research. While a Safety Data Sheet (SDS) for this compound from Cayman Chemical indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), proper chemical hygiene and waste management practices should always be observed.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a fume hood.
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If any symptoms occur, seek medical attention.
-
After skin contact: While the product is not generally considered an irritant, it is good practice to wash the affected area with soap and water.
-
After eye contact: Rinse opened eyes for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
Disposal Procedures for this compound
Even though this compound is not classified as a hazardous substance, it is recommended to manage its disposal as chemical waste rather than general waste to minimize environmental impact. The following step-by-step guide outlines the recommended disposal protocol.
Step 1: Waste Identification and Segregation
-
Solid this compound: Unused or waste this compound in its solid form should be collected in a designated, clearly labeled waste container for non-hazardous chemical solids.
-
This compound in Solution (e.g., in DMSO): Solutions of this compound should be collected in a designated, clearly labeled waste container for non-halogenated organic solvent waste. Do not mix with aqueous waste.
-
Contaminated Materials: Items such as weighing boats, pipette tips, and gloves that are contaminated with this compound should be collected in a separate, sealed bag or container labeled as "this compound Contaminated Waste."
Step 2: Waste Collection and Storage
-
Use only compatible and properly sealed containers for waste collection.
-
Clearly label all waste containers with the full chemical name ("this compound" and "1-[3,5-bis(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone") and the primary solvent if in solution.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Final Disposal
-
Arrange for the disposal of the collected chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet for this compound.
-
While the SDS suggests that small quantities may be disposed of with household waste, for a laboratory setting, it is best practice to dispose of it through a certified chemical waste handler to ensure environmental protection.
Quantitative Data Summary
For clarity, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| CAS Number | 380351-29-1 | |
| Molecular Weight | 456.56 g/mol | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 |
Experimental Protocols Cited
This document refers to standard laboratory safety and waste disposal protocols. For specific experimental protocols involving the use of this compound, researchers should consult their institution's approved procedures and relevant scientific literature.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
Personal protective equipment for handling EN219
Essential Safety and Handling Guide for EN219
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound, a covalent RNF114 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identification:
-
Name: this compound
-
Synonym: 1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloro-ethanone
-
CAS Number: 380351-29-1
-
Intended Use: For research use only. Not for human or veterinary diagnostic or therapeutic use.[1]
Conflicting Hazard Information
It is critical to note the conflicting safety information provided for this compound. While the Safety Data Sheet (SDS) from at least one supplier states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and that no special personal protective equipment is required, the accompanying product information sheet advises that the material should be considered hazardous until further information is available.[1] It explicitly warns to avoid ingestion, inhalation, and contact with skin and eyes, and to wash thoroughly after handling.[1]
Given this discrepancy, a conservative approach is mandated. All personnel should handle this compound as a potentially hazardous substance and adhere to the stringent safety protocols outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is required for all procedures involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashes.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for laboratory settings. Always check the manufacturer's compatibility chart for the specific solvent being used. Change gloves frequently, especially if they come into contact with the chemical.[4] |
| Body | Laboratory Coat | A buttoned lab coat should be worn to protect the skin and clothing. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[2][4] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; sandals, open-toed shoes, and perforated shoes are not permitted in the laboratory.[4] |
| Respiratory | Use in Ventilated Area | All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound during a typical laboratory experiment.
Caption: Standard operating procedure for handling this compound.
Disposal Plan
Treat all this compound waste as hazardous chemical waste. Never dispose of this compound or its solutions down the drain.
-
Solid Waste: Collect any solid this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and chemical-resistant hazardous waste container.
-
Empty Containers: The original this compound container must be disposed of as hazardous waste.
-
Decontamination: All glassware and surfaces should be decontaminated. The rinsate from cleaning should be collected as hazardous liquid waste.
-
Labeling and Storage: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Caution: Potentially Hazardous Chemical"). Store waste in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste streams.
Quantitative Data and Experimental Protocols
Physical and Chemical Properties
The available Safety Data Sheet for this compound does not provide extensive quantitative data on exposure limits or specific PPE performance. The following information has been compiled from supplier data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃Br₂ClN₂O | Cayman Chemical |
| Molecular Weight | 456.6 g/mol | Cayman Chemical |
| Physical Form | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Soluble in Ethanol (~1 mg/ml), DMSO (~5 mg/ml), and Dimethyl Formamide (~10 mg/ml) | [1] |
| Flammability | Product is not flammable | |
| Explosion Hazard | Product does not present an explosion hazard |
Experimental Protocols
Specific experimental protocols for the use of this compound are not detailed in safety documents and are highly dependent on the research application. Researchers must develop their own detailed protocols, incorporating the handling, PPE, and disposal procedures outlined in this guide. It is best practice to perform a dry run of any new procedure without the chemical to identify potential hazards and refine the workflow. Always consult with your institution's safety officer when developing new protocols for potentially hazardous materials.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
